H-Allo-Ile-OtBu.HCl
Description
BenchChem offers high-quality H-Allo-Ile-OtBu.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Allo-Ile-OtBu.HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
119483-46-4 |
|---|---|
Molecular Formula |
C10H22ClNO2 |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
tert-butyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8+;/m1./s1 |
InChI Key |
IFRYMHOZFAPYPJ-WLYNEOFISA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: H-Allo-Ile-OtBu.HCl in Peptide Therapeutics
Executive Summary
H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) is a specialized amino acid derivative used critically in the structure-activity relationship (SAR) optimization of peptide therapeutics. Unlike its proteinogenic isomer L-Isoleucine, the allo form possesses an inverted stereocenter at the
This monograph details the physicochemical properties, synthesis logic, and application of H-Allo-Ile-OtBu.HCl. It serves as a guide for medicinal chemists utilizing this building block to probe receptor-ligand stereoselectivity and enhance metabolic stability in peptidomimetics.
Chemical Identity & Stereochemistry
The distinction between L-Isoleucine and L-Allo-Isoleucine is purely stereochemical but biologically profound. While L-Isoleucine adopts a (2S, 3S) configuration, L-Allo-Isoleucine is (2S, 3R).[1] This inversion does not change the molecular weight or connectivity but drastically impacts the hydrophobic interaction profile within a binding pocket.
Nomenclature and Identifiers
| Property | Detail |
| Chemical Name | L-Allo-Isoleucine tert-butyl ester hydrochloride |
| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride |
| Common Abbreviation | H-Allo-Ile-OtBu.HCl |
| CAS Number | 119483-46-4 (Specific to Allo form) |
| Molecular Formula | C₁₀H₂₂ClNO₂ |
| Molecular Weight | 223.74 g/mol |
| Chiral Configuration |
Stereochemical Visualization
The following diagram contrasts the spatial arrangement of the standard L-Ile against the L-Allo-Ile used in this derivative.
Physicochemical Properties
The tert-butyl ester (OtBu) provides acid-labile protection for the C-terminus, while the hydrochloride salt stabilizes the free amine, preventing autocatalytic polymerization or diketopiperazine formation.
| Property | Value / Characteristic |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Ethanol, DMF, DMSO. Sparingly soluble in non-polar ethers. |
| Melting Point | ~155–165°C (Note: Diastereomers often exhibit distinct MP ranges compared to L-Ile analogs; verify with CoA). |
| Hygroscopicity | Moderate; HCl salts are prone to moisture uptake. Store desiccated. |
| Specific Rotation |
Synthesis & Manufacturing Logic
The synthesis of H-Allo-Ile-OtBu.HCl typically avoids direct esterification with alcohol/acid due to the risk of racemization or poor yield with bulky tert-butyl groups. The preferred industrial route utilizes isobutylene under acid catalysis.
Reaction Pathway
-
Starting Material: L-Allo-Isoleucine (zwitterion).
-
Reagent: Isobutylene (gas) in excess.
-
Catalyst: Concentrated Sulfuric Acid (
) or Perchloric Acid ( ). -
Solvent: Dioxane or DCM (sealed vessel).
-
Workup: Neutralization, extraction, and conversion to HCl salt using anhydrous HCl in ether/dioxane.
Mechanism and Protection Strategy
The tert-butyl group is bulky, minimizing nucleophilic attack at the carbonyl carbon during subsequent coupling steps. The HCl salt ensures the amine remains protonated (
Applications in Peptide Science
H-Allo-Ile-OtBu.HCl is primarily utilized in Solution Phase Peptide Synthesis and Convergent Synthesis strategies.
Structure-Activity Relationship (SAR) Probes
In drug design, replacing a native L-Ile with L-Allo-Ile allows researchers to determine if the biological activity is driven by the specific orientation of the methyl group on the side chain.
-
Case Study: If a peptide loses potency upon Allo-substitution, the receptor interaction is highly stereospecific at the
-carbon. -
Conformational Constraint: The Allo-isomer can induce subtle backbone shifts, potentially stabilizing bioactive turn structures.
Orthogonality in Synthesis
The OtBu group is Acid Labile , while the free amine (once neutralized) allows for N-terminal extension.
-
Coupling Strategy: Used as the C-terminal residue.[2]
-
Step 1: Neutralize H-Allo-Ile-OtBu.HCl with DIPEA.
-
Step 2: React with an Activated Ester (e.g., Fmoc-AA-OSu) or use coupling agents (EDC/HOBt).
-
Step 3: The OtBu group remains stable during base treatments (Fmoc removal) but is cleaved simultaneously with side-chain protectors using TFA at the end of synthesis.
-
Analytical Quality Control
Due to the subtle difference between allo and iso forms, standard low-resolution LC-MS is insufficient for identity confirmation.
Differentiation Protocol
-
High-Resolution 1H-NMR:
-
Chiral HPLC:
-
Column: Crown ether-based (e.g., CROWNPAK) or cyclodextrin-based columns are required to separate the (2S,3S) impurity from the (2S,3R) product.
-
Purity Standard: >98% diastereomeric excess (de) is typically required for pharmaceutical applications.
-
References
-
A2B Chem . (n.d.).[7] H-Allo-Ile-OtBu.HCl (CAS 119483-46-4) Technical Specifications.[8] Retrieved from [Link]
-
Royal Society of Chemistry . (2000). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2014). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. L-Isoleucine tert-butyl ester hydrochloride | 69320-89-4 [chemicalbook.com]
- 4. H-Ile-OtBu.HCl | CymitQuimica [cymitquimica.com]
- 5. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 6. H-Ile-OtBu.HCl (69320-89-4) for sale [vulcanchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 119483-46-4 | H-Allo-Ile-OtBu.HCl | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
H-Allo-Ile-OtBu.HCl CAS number and molecular weight
Technical Monograph: H-L-Allo-Ile-OtBu[1]·HCl
Abstract
H-L-Allo-Ile-OtBu·HCl (L-Alloisoleucine tert-butyl ester hydrochloride) is a specialized amino acid derivative utilized in advanced peptide therapeutics and medicinal chemistry.[1] Distinguished from its proteinogenic isomer L-Isoleucine by the stereochemistry at the
Physicochemical Identity & Specifications
The distinction between L-Isoleucine and L-Alloisoleucine lies in the chirality of the side chain.[1] While L-Isoleucine possesses a (2S, 3S) configuration, L-Alloisoleucine is (2S, 3R) .[1] This inversion at the C3 position alters the spatial orientation of the methyl group, impacting hydrophobic packing and receptor binding affinity.[1]
| Property | Specification |
| Chemical Name | L-Alloisoleucine tert-butyl ester hydrochloride |
| CAS Number | 119483-46-4 |
| Molecular Formula | |
| Molecular Weight | 223.74 g/mol |
| Stereochemistry | (2S, 3R)-2-amino-3-methylpentanoic acid tert-butyl ester |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in non-polar solvents |
| Purity Standard |
Synthetic Utility & Mechanism[2]
Why the tert-Butyl Ester (OtBu)?
The tert-butyl group serves as an acid-labile C-terminal protecting group.[1] Unlike methyl or ethyl esters, which require saponification (base hydrolysis) that can lead to racemization, the OtBu group is cleaved by trifluoroacetic acid (TFA) .[1] This orthogonality allows for the synthesis of side-chain protected peptides where the C-terminus can be deprotected simultaneously with Boc-groups or selectively against Fmoc/Z groups.[1]
Why Allo-Isoleucine?
-
Conformational Scanning: Replacing Ile with Allo-Ile in a peptide sequence acts as a "stereochemical probe," subtly altering the
and torsion angles without changing the chemical formula.[1] This is critical for mapping receptor binding pockets.[1] -
Proteolytic Resistance: Endogenous proteases are highly stereospecific.[1] The non-natural (3R) configuration of Allo-Ile renders the peptide bond adjacent to it resistant to enzymatic cleavage, extending the in vivo half-life of therapeutic peptides.[1]
Experimental Protocol: Synthesis & Preparation
Objective: Synthesis of H-L-Allo-Ile-OtBu·HCl from L-Alloisoleucine via Isobutylene esterification.[1]
Reagents:
-
Isobutylene (Gas)[1]
-
Concentrated Sulfuric Acid (
)[1] -
Dioxane or Dichloromethane (DCM)[1]
-
Hydrochloric acid (4M in Dioxane)[1]
Workflow Diagram:
Figure 1: Synthetic route for the conversion of L-Alloisoleucine to its tert-butyl ester hydrochloride salt.
Detailed Methodology:
-
Setup: Place L-Alloisoleucine (10 mmol) in a pressure-rated vessel (thick-walled glass or autoclave). Add dry Dioxane (20 mL).
-
Catalyst Addition: Cool the vessel to 0°C. Cautiously add concentrated
(1.5 mL). -
Esterification: Condense Isobutylene gas (approx. 10-15 mL) into the vessel at -78°C (Dry ice/Acetone bath). Seal the vessel securely.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 24–48 hours. The amino acid should dissolve completely as the ester forms.[1]
-
Work-up:
-
Cool the vessel before opening to release residual pressure.[1]
-
Pour the reaction mixture into an ice-cold solution of
(excess) to neutralize the acid. -
Extract the free amine (H-Allo-Ile-OtBu) into Ethyl Acetate (
mL).[1] -
Wash the organic layer with brine, dry over
, and concentrate in vacuo to obtain the oily free base.[1]
-
-
Salt Formation: Dissolve the oil in a minimum amount of dry ether.[1] Add 4M HCl in Dioxane dropwise with stirring at 0°C.
-
Isolation: The hydrochloride salt will precipitate.[1] Filter the white solid, wash with cold ether, and dry under high vacuum.[1]
Quality Control & Stereochemical Validation
Because the synthesis starts from a chiral precursor, maintaining stereochemical integrity is paramount.[1][6]
-
HPLC Analysis: Use a Chiralpak AD-H or OD-H column to verify the absence of the (2S, 3S) isomer (Standard Ile).[1]
-
NMR Verification:
Handling & Storage
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Exposure to atmospheric moisture will cause the powder to clump and may lead to hydrolysis of the ester over time.[1]
-
Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Desiccate before opening the vial to room temperature to prevent condensation.
-
Stability: Stable for >2 years if stored correctly.[1] Avoid strong bases which can cause racemization of the
-proton.[1]
References
-
ChemicalBook. (2024).[1] L-Isoleucine tert-butyl ester hydrochloride and derivatives.[1][7][8][9] Retrieved from [1]
-
BLD Pharm. (2024).[1][10] H-Allo-Ile-OtBu.HCl Product Specifications (CAS 119483-46-4).[1][7][10][11][12] Retrieved from [1]
-
Royal Society of Chemistry. (2017).[1] NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry.[1] Organic & Biomolecular Chemistry.[1] Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] L-Alloisoleucine PubChem Compound Summary.[1][2] Retrieved from [1]
Sources
- 1. Alloisoleucine, DL- | C6H13NO2 | CID 99288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. L-allo-Isoleucine | CAS#:1509-34-8 | Chemsrc [chemsrc.com]
- 5. caymanchem.com [caymanchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 119483-46-4 CAS MSDS (L-Isoleucine t-butyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. L-Isoleucine tert-butyl ester hydrochloride | 69320-89-4 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 119483-46-4|H-Allo-Ile-OtBu.HCl|BLD Pharm [bldpharm.com]
- 11. 187218-03-7 | (R)-2-tetrahydroisoquinoline acetic acid-HCl | Next Peptide [nextpeptide.com]
- 12. m.biomart.cn [m.biomart.cn]
solubility of H-Allo-Ile-OtBu.HCl in different solvents
Executive Summary
H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and complex natural products where stereochemical precision at the
This guide provides a definitive technical analysis of its solubility profile. While often treated interchangeably with H-Ile-OtBu.HCl in general protocols, the specific solubility behavior of the allo form dictates the success of coupling reactions, purification yields, and storage stability. The hydrochloride salt form confers water solubility but also significant hygroscopicity, while the bulky tert-butyl ester drives solubility in organic halogenated solvents—a dual nature that must be leveraged for optimal processing.
Chemical Profile & Identity
Before addressing solubility, it is critical to verify the specific diastereomer in use, as melting points and crystal lattice energies differ between the allo and iso forms, affecting dissolution rates.
| Property | Detail |
| Compound Name | H-Allo-Ile-OtBu.HCl |
| Systematic Name | (2S, 3R)-2-Amino-3-methylpentanoic acid tert-butyl ester hydrochloride |
| CAS Number | 119483-46-4 (Specific to Allo-isomer) |
| Related CAS | 69320-89-4 (L-Ile-OtBu.HCl – Do not confuse) |
| Molecular Weight | 223.74 g/mol |
| Physical State | White to off-white crystalline powder |
| Key Functionality |
Solubility Matrix
The solubility of H-Allo-Ile-OtBu.HCl is governed by the competition between the ionic lattice energy of the hydrochloride salt and the lipophilic solvation of the tert-butyl group.
Solvent Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Application & Notes |
| Polar Aprotic | DMF / DMSO | Excellent (>100 mg/mL) | Primary Reaction Solvent. Ideal for peptide coupling. DMSO is preferred for NMR analysis but difficult to remove. |
| Polar Protic | Methanol / Ethanol | High (~50 mg/mL) | Dissolution & Transfer. Good for preparing stock solutions, though protic solvents can interfere with some coupling reagents (e.g., active esters). |
| Halogenated | DCM / Chloroform | Good | Coupling & Workup. The bulky t-Bu group disrupts the salt lattice enough to allow solubility in DCM, making it excellent for biphasic extractions. |
| Esters | Ethyl Acetate | Moderate to Good | Extraction. The standard solvent for washing the organic phase during workup. Solubility increases significantly with slight warming. |
| Aqueous | Water | Soluble | Biphasic Workup Only. Highly soluble due to the ionic salt, but unstable for long-term storage due to ester hydrolysis risk. |
| Non-Polar | Diethyl Ether / Hexane | Insoluble | Precipitation. Used as anti-solvents to crash out the product from DCM or MeOH solutions during purification. |
Mechanistic Insight: The "Amphiphilic" Salt
Understanding why H-Allo-Ile-OtBu.HCl dissolves is key to troubleshooting.
-
The HCl Salt Factor: The ammonium chloride moiety (
) dominates the solid-state interactions. This makes the compound insoluble in strictly non-polar solvents like Hexane because the lattice energy is too high for non-polar London dispersion forces to overcome. -
The tert-Butyl Effect: Unlike a free amino acid (zwitterion), the carboxyl group is masked by a bulky, hydrophobic tert-butyl group. This prevents the formation of the extremely stable zwitterionic lattice. Consequently, this "lipophilic tail" allows the salt to dissolve in moderately non-polar solvents like Dichloromethane (DCM), which is rare for many inorganic salts but common for amino acid ester salts.
Experimental Protocols
Protocol A: Dissolution for Peptide Coupling (Solid Phase or Solution)
Context: Standard coupling reaction using EDC/HOBt or HATU.
-
Calculation: Calculate the required mass of H-Allo-Ile-OtBu.HCl (typically 1.2 – 2.0 equivalents relative to the carboxylic acid component).
-
Solvent Choice: Use DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
-
Note: If using DCM, ensure it is anhydrous. The salt may dissolve slower in DCM than DMF; mild sonication (30 seconds) is recommended.
-
-
Base Neutralization (Critical): The amine is protonated (
). To react, it must be free-based in situ.-
Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) in a 1:1 molar ratio to the H-Allo-Ile-OtBu.HCl immediately before addition to the activated acid.
-
Visual Cue: The solution often clears completely upon addition of the base as the free amine is generally more soluble in organic solvents than the salt.
-
Protocol B: Biphasic Extraction (Workup)
Context: Isolating the coupled product or purifying the unreacted ester.
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Washing:
-
Acidic Wash: Wash with 5%
or 1M HCl. Purpose: Keeps the H-Allo-Ile-OtBu in the aqueous phase (re-protonates it) if you are trying to remove it, OR keeps it in the organic phase if it is already coupled (amide bond). -
Specific to H-Allo-Ile-OtBu.HCl isolation: If you need to recover the unreacted starting material, it will partition into the aqueous phase at acidic pH.
-
-
Basification (Recovery): To extract H-Allo-Ile-OtBu back into organic solvent, adjust the aqueous layer to pH ~9-10 with
(carefully, to avoid ester hydrolysis) and extract immediately with DCM.
Visualization: Solvent Selection Logic
The following diagram illustrates the decision process for solvent selection based on the experimental stage.
Figure 1: Decision tree for selecting the appropriate solvent based on the operational phase (Coupling, Analysis, or Purification).
Troubleshooting & Stability
-
Hygroscopicity: The HCl salt is hygroscopic. If the powder clumps or looks "wet," it has absorbed atmospheric water.
-
Fix: Dry under high vacuum over
or KOH pellets before weighing for precise stoichiometry.
-
-
"Oiling Out": In some mixed solvent systems (e.g., adding Ether to a DCM solution), the product may separate as an oil rather than a crystal.
-
Fix: Scratch the glass vessel with a spatula or add a seed crystal. Alternatively, use Hexane instead of Ether, or cool to -20°C.
-
-
Ester Hydrolysis: Avoid prolonged exposure to strong aqueous acids or bases. The tert-butyl ester is acid-labile (cleaved by TFA) but relatively stable to base compared to methyl esters; however, the salt form in water can slowly auto-hydrolyze.
References
-
VulcanChem. (n.d.). H-Ile-OtBu.HCl - Chemical Identity and Properties. Retrieved from
-
ChemicalBook. (2024).[1] L-Isoleucine tert-butyl ester hydrochloride Properties and Solubility. Retrieved from
-
BLD Pharm. (n.d.). H-Allo-Ile-OtBu.HCl (CAS 119483-46-4) Product Sheet. Retrieved from
-
MedChemExpress. (2023). H-Ile-OtBu.HCl Solubility and Storage Guidelines. Retrieved from
-
Sriram Chem. (n.d.). Technical Data Sheet: H-Ile-OtBu.HCl Solubility in Organic Solvents. Retrieved from
Sources
commercial suppliers of H-Allo-Ile-OtBu.HCl
An In-Depth Technical Guide to Sourcing H-Allo-Ile-OtBu.HCl for Advanced Research and Drug Development
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride). We will delve into the complexities of sourcing this specific non-proteinogenic amino acid, offer a framework for supplier evaluation, and provide actionable protocols for quality verification, ensuring the integrity of your research and development pipeline.
Introduction: The Significance of H-Allo-Ile-OtBu.HCl in Modern Chemistry
Isoleucine, an essential amino acid, possesses two stereogenic centers, giving rise to four distinct stereoisomers: L-isoleucine (2S, 3S), D-isoleucine (2R, 3R), L-allo-isoleucine (2S, 3R), and D-allo-isoleucine (2R, 3S). H-Allo-Ile-OtBu.HCl is the hydrochloride salt of the tert-butyl ester protected form of L-allo-isoleucine.
The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide synthesis.[1][2] This protection is crucial in both solid-phase and solution-phase peptide synthesis, allowing for precise and controlled chain elongation.[3] The unique stereochemistry of the allo configuration introduces specific conformational constraints into peptides, making it a valuable tool for medicinal chemists seeking to modulate the biological activity, metabolic stability, and pharmacokinetic properties of peptide-based drug candidates.[4]
However, the very specificity that makes this compound valuable also presents a significant sourcing challenge. The market is dominated by the proteinogenic L-isoleucine derivative (H-Ile-OtBu.HCl), and suppliers of the L-allo-isoleucine diastereomer are less common. This guide will equip you to navigate this landscape effectively.
The Commercial Supplier Landscape: From Off-the-Shelf to Custom Synthesis
Sourcing H-Allo-Ile-OtBu.HCl requires careful vetting of suppliers to ensure you are acquiring the correct diastereomer at the required purity. The supply chain can be categorized into two main tiers: catalog suppliers of related compounds and specialized manufacturers offering custom synthesis.
Catalog Suppliers of Isoleucine Derivatives
Many well-known chemical suppliers offer the more common L-isoleucine tert-butyl ester hydrochloride (H-Ile-OtBu.HCl, CAS: 69320-89-4). While these are not the target compound, they are often the starting point for inquiries and demonstrate a supplier's capability in amino acid chemistry. When approaching these vendors, it is critical to explicitly specify the need for the L-allo diastereomer.
| Supplier | Product Name (Common Isomer) | Purity | Notes |
| Thermo Fisher Scientific | L-Isoleucine tert-butyl ester hydrochloride | 98% | A major distributor for various chemical brands.[5] |
| MedChemExpress | H-Ile-OtBu.HCl | ≥98% | Provides detailed solubility and storage information.[6] |
| Chem-Impex | L-Isoleucine tert-butyl ester hydrochloride | ≥98% | Highlights use as a building block in peptide synthesis.[1] |
| Aapptec | H-Ile-OtBu HCl | Lot-specific | A specialized supplier of peptide synthesis reagents.[7] |
| SRIRAMCHEM | H-Ile-OtBu.HCl | ≥98% | Offers the hydrochloride salt for enhanced solubility and handling.[2] |
Causality Insight: The prevalence of the L-isoleucine form is due to its direct derivation from the naturally abundant amino acid. Synthesizing the L-allo-isoleucine isomer requires more complex, multi-step synthetic routes, often involving stereochemical inversion or diastereoselective synthesis, which increases cost and limits off-the-shelf availability.[8][9]
Custom and GMP-Grade Synthesis Specialists
For drug development and applications requiring high purity, lot-to-lot consistency, and potential scale-up under Good Manufacturing Practices (GMP), engaging a specialist in custom synthesis is the most reliable approach. These organizations have the expertise to produce complex, non-natural amino acids to exacting specifications.[][11]
| Supplier | Service | Key Strengths |
| Bachem | Custom Amino Acid Derivative Manufacturing | Over 50 years of experience, strong regulatory track record, and capabilities from R&D to commercial GMP scale.[11] |
| CPC Scientific | Custom Peptide & Unnatural Amino Acid Synthesis | Specializes in incorporating a wide array of unnatural amino acids into peptides for drug development.[4] |
| BOC Sciences | cGMP Amino Acid Manufacturing | Offers process development and cGMP production of complex and rare amino acids for pharmaceutical applications.[] |
| KareBay Biochem | Custom Organic Synthesis | Provides custom synthesis services for unnatural amino acids, with project quotes typically provided within 24-48 hours.[12] |
Supplier Selection & Incoming Material Qualification
Choosing the right supplier and verifying the quality of the material are paramount. The following workflow provides a robust system for this process.
Caption: Workflow for supplier selection and incoming quality control.
A Certificate of Analysis (CoA) is a critical document that must be requested for each specific lot. Do not rely on generic CoAs from a website. A trustworthy CoA will include:
-
Compound Identity: Confirmed by ¹H NMR and Mass Spectrometry.
-
Purity: Typically determined by HPLC or GC. A purity of >98% is standard for research-grade materials.[13]
-
Stereochemical Purity/Diastereomeric Excess (d.e.): This is the most crucial parameter. It should be determined by a specific chiral method (e.g., Chiral HPLC) and explicitly state the percentage of the desired L-allo isomer.
-
Residual Solvents and Water Content: Important for accurate weighing and reaction stoichiometry.
Experimental Protocols for Quality Verification
Trust but verify. Even with a CoA, it is best practice to perform in-house verification of critical parameters.
Protocol: HPLC Purity Analysis
Rationale: This method confirms the overall purity of the compound, separating it from any synthesis-related impurities.
-
System: Agilent 1260 Infinity II or equivalent HPLC system with a DAD detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm.
-
Sample Prep: Prepare a 1 mg/mL solution in a 50:50 mixture of Mobile Phase A:B.
-
Analysis: Inject 10 µL. The main peak should account for >98% of the total integrated peak area.
Protocol: Identity Verification by ¹H NMR and LC-MS
Rationale: Confirms the chemical structure and molecular weight of the compound.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Prepare a ~5 mg/mL solution in deuterated DMSO.
-
Acquire the spectrum.
-
Expected Peaks: Look for the characteristic signals corresponding to the tert-butyl group (a large singlet at ~1.4 ppm), the methyl and ethyl protons of the isoleucine side chain, and the alpha-proton. The exact chemical shifts should be compared against the supplier's CoA or a known standard.
-
-
LC-MS (ESI+):
-
Use the HPLC method above, but direct the outflow to a mass spectrometer.
-
Expected Mass: In positive ion mode (ESI+), the expected [M+H]⁺ ion for the free base (C₁₀H₂₁NO₂) is approximately m/z 188.2. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated exact mass.
-
Protocol: Chiral HPLC for Stereochemical Purity
Rationale: This is the most critical experiment to confirm you have the L-allo isomer and not the L-isoleucine, D-allo-isoleucine, or D-isoleucine isomers. Separation of diastereomers (like L-iso from L-allo) is often possible on standard reverse-phase columns, but separating enantiomers requires a chiral column.
-
System: HPLC system as above.
-
Column: A chiral stationary phase column (e.g., CHIRALPAK® series). The choice of column and mobile phase is highly specific and may require method development. A common starting point is a polar organic mobile phase (e.g., ethanol/hexane with an acidic or basic additive).
-
Standard: It is essential to obtain a standard of the undesired L-isoleucine isomer (H-Ile-OtBu.HCl) to establish a reference retention time.
-
Sample Prep: Prepare a 1 mg/mL solution in the mobile phase.
-
Analysis: Inject the sample and the standard separately, then co-inject. A valid method will show baseline separation of the L-isoleucine and L-allo-isoleucine peaks. The sample should show a single major peak corresponding to the L-allo isomer, with minimal presence of the other isomers.
Decision Framework for Supplier Selection
The optimal supplier depends entirely on the application.
Caption: A decision tree for application-specific supplier selection.
Conclusion
Sourcing H-Allo-Ile-OtBu.HCl is a non-trivial task that demands diligence from the researcher. Due to potential confusion with the more common L-isoleucine diastereomer, a sourcing strategy must prioritize clear communication and rigorous analytical verification. For early-stage research, inquiries with larger catalog suppliers may yield results, but this must be paired with stringent in-house QC. For drug development professionals, partnering with a reputable custom synthesis organization is the most prudent and efficient path, ensuring access to high-purity, scalable, and well-documented material. By implementing the workflows and protocols outlined in this guide, you can confidently source H-Allo-Ile-OtBu.HCl and ensure the integrity and success of your scientific endeavors.
References
-
Aapptec. H-Ile-OtBu HCl, CAS 69320-89-4, L-Isoleucine tert-Butyl ester hydrochloride salt. [Link]
-
Aapptec Peptides. H-Val-OtBu HCl [13518-40-6]. [Link]
-
Pharmaoffer.com. Amino acids API Manufacturers | GMP-Certified Suppliers. [Link]
-
Pharmaffiliates. CAS No : 104612-35-3 | Product Name : (S)-N-Methylhydroxysuccinimide. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine. [Link]
-
BuyersGuideChem. Supplier CAS No 104612-35-3. [Link]
-
PureSynth. L-Isoleucine Tert-Butyl Ester Hydrochloride 98.0%. [Link]
-
ResearchGate. Allysine peptides and derivatives. [Link]
- Google Patents. US6822116B2 - Method for producing D-allo -isoleucine.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
UC Davis. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. [Link]
-
ChemBuyersGuide.com, Inc. Skyrun Industrial Co.Limited (Page 22). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. H-Ile-OtBu.HCl - SRIRAMCHEM [sriramchem.com]
- 3. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. H59843.14 [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of D-alloisoleucine from L-isoleucine and from (S)-2-methylbutan-1-ol. Synthesis of isostatine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]
- 11. bachem.com [bachem.com]
- 12. karebaybio.com [karebaybio.com]
- 13. pure-synth.com [pure-synth.com]
The Strategic Role of the tert-Butyl Group in Modern Peptide Synthesis
The following technical guide details the role, mechanism, and operational protocols of the tert-butyl protecting group in Fmoc solid-phase peptide synthesis (SPPS).
Technical Guide for Process Chemists & Biochemists
Executive Summary
In the landscape of peptide therapeutics, the shift from Boc/Benzyl (Boc/Bzl) to Fmoc/tert-butyl (Fmoc/t-Bu) chemistry represents a paradigm shift toward safer, more orthogonal synthetic strategies. The tert-butyl (t-Bu) group serves as the critical acid-labile counterpart to the base-labile Fmoc group. Its role is twofold: it provides robust protection for side-chain functionalities during chain assembly and undergoes clean, simultaneous removal during resin cleavage. However, the generation of reactive carbocations during this deprotection necessitates a rigorous "scavenging" strategy to prevent irreversible modification of the peptide.[1] This guide dissects the mechanistic imperatives of t-Bu chemistry and provides validated protocols for its management.
Mechanistic Architecture: The Acidolytic Switch
The utility of the t-Bu group stems from its steric bulk and electronic stability. It renders side chains (hydroxyls, carboxyls) inert to the basic conditions (20% piperidine) used to remove Fmoc groups, yet it is exquisitely sensitive to acidolysis.
The Cleavage Mechanism
The removal of t-Bu is an
-
Protonation: The ether or ester oxygen is protonated.
-
Fragmentation: The bond cleaves to release the peptide side chain and a stable tertiary carbocation (tert-butyl cation,
). -
Fate of the Cation: The
cation is a potent electrophile.[2] Without intervention, it will alkylate electron-rich regions of the peptide (e.g., Trp indole, Met sulfur, Tyr phenol). -
Scavenging: Added nucleophiles (scavengers) intercept the cation, forming non-reactive adducts or inducing elimination to isobutylene gas.
Visualization of Deprotection Dynamics
The following diagram illustrates the mechanistic pathway and the critical role of scavengers in intercepting the reactive cation.
Figure 1: The acidolytic cleavage of the t-Bu group generates a reactive carbocation that must be intercepted by scavengers to prevent peptide alkylation.[1][3][4][5][6]
The Fmoc/t-Bu Orthogonality
The industry standard for SPPS relies on the principle of orthogonality: the ability to remove one set of protecting groups without affecting the other.[3]
-
Fmoc (N-terminus): Removed by Base (Piperidine).[7]
-
t-Bu (Side-chain): Removed by Acid (TFA).[4][5][7][8][9][10]
This separation allows for the synthesis of complex peptides without the use of hazardous Hydrogen Fluoride (HF), which was required for the older Boc/Bzl strategy.
Scope of t-Bu Protection
The t-Bu motif is applied to various amino acid side chains, each requiring specific considerations:
| Amino Acid | Protecting Group | Moiety Protected | Stability Profile |
| Asp / Glu | tert-butyl ester (OtBu) | Highly stable to base; rapidly cleaved by 95% TFA. | |
| Ser / Thr | tert-butyl ether (tBu) | Hydroxyl | Prevents O-acylation during coupling. |
| Tyr | tert-butyl ether (tBu) | Phenolic Hydroxyl | Prevents alkylation; requires scavengers to prevent re-alkylation (3-tBu-Tyr). |
| Lys / Trp | Boc (t-Butyloxycarbonyl) | Amine / Indole | Note: While strictly "Boc", these cleave via the same t-Bu mechanism in TFA. |
The Scavenger System: A Self-Validating Control
The success of t-Bu deprotection depends entirely on the "Scavenger Cocktail." There is no universal cocktail; the choice depends on the peptide sequence.
Common Scavengers & Targets[5]
-
Water (
): Hydrolyzes cations; essential for suppressing ether formation. -
Triisopropylsilane (TIS): A hydride donor; highly effective for quenching stable carbocations (Trityl, t-Bu).
-
1,2-Ethanedithiol (EDT): The "Gold Standard" for Cys/Met/Trp containing peptides. Prevents oxidation and scavenges t-Bu.[3][11] Warning: Malodorous.
-
Phenol: Protects Tyr residues and scavenges t-Bu cations.
Validated Cocktail Recipes
Use the table below to select the appropriate cleavage cocktail.
| Cocktail Name | Composition (v/v) | Application Case |
| Standard Cocktail | TFA (95%), TIS (2.5%), | Peptides without Cys, Met, or Trp. |
| Reagent K | TFA (82.5%), Phenol (5%), | Complex peptides with Cys, Met, Trp, or Tyr.[1][5] |
| Reagent B | TFA (88%), Phenol (5%), | "Odorless" alternative for Trp/Tyr peptides (Avoid if Cys/Met present).[12] |
Experimental Protocol: Global Deprotection
Objective: Simultaneously cleave the peptide from the resin and remove all t-Bu based protecting groups.
Reagents Required[5][6][7][12]
-
Trifluoroacetic Acid (TFA), HPLC Grade.
-
Scavengers (TIS, Water, EDT, etc., as per Section 4.2).
-
Cold Diethyl Ether or MTBE (pre-chilled to -20°C).
-
Polypropylene syringe with frit (reaction vessel).
Step-by-Step Methodology
Step 1: Resin Preparation
-
Wash the resin-bound peptide with Dichloromethane (DCM) (3x) to remove traces of DMF (DMF can form complexes with TFA).
-
Dry the resin under nitrogen flow for 10 minutes. Checkpoint: Resin should be free-flowing.
Step 2: Cocktail Preparation
-
Premix the scavengers before adding TFA to ensure homogeneity.
-
Example (Standard): In a separate vial, mix 250 µL TIS and 250 µL water. Add 9.5 mL TFA.
-
Safety Note: TFA is corrosive and volatile. Work in a fume hood.
Step 3: Cleavage Reaction
-
Add the cleavage cocktail to the resin (approx. 10-20 mL per gram of resin).[12]
-
Shake gently at room temperature for 2 to 3 hours .
-
Optimization: For sequences with multiple Arg(Pbf) or Trp(Boc), extend time to 4 hours.
Step 4: Precipitation (The Purification Junction)
-
Filter the resin to collect the filtrate (containing the peptide) into a 50 mL centrifuge tube.
-
Critical Step: Add 35-40 mL of ice-cold ether .
-
Observation: A white cloudy precipitate should form immediately. If no precipitate forms, the peptide may be very short or hydrophobic; rotary evaporation of TFA may be required first.
Step 5: Wash & Isolate
-
Centrifuge at 3000 rpm for 5 minutes. Decant the ether supernatant (contains scavengers and t-Bu byproducts).
-
Resuspend the pellet in fresh cold ether and repeat centrifugation (2x).
-
Dissolve the pellet in 50% Acetic Acid/Water or 0.1% TFA/Water for lyophilization.
Troubleshooting & Side Reactions
Even with scavengers, t-Bu cations can cause specific issues.
S-t-Butylation of Cysteine[5]
-
Mechanism: The
cation attacks the free thiol of Cysteine, forming Cys(S-tBu).[5] -
Diagnosis: Mass spec shows +56 Da adducts.
-
Remedy: Use EDT in the cocktail (Reagent K). If observed post-cleavage, treat the peptide with TIS/TFA or perform a specific S-tBu removal step.
Alkylation of Tryptophan[4]
-
Mechanism: Electrophilic aromatic substitution on the indole ring.
-
Prevention: Use Boc-protected Tryptophan (Fmoc-Trp(Boc)-OH) during synthesis. The Boc group on the indole nitrogen suppresses the nucleophilicity of the ring during the cleavage of other groups.
Workflow Visualization
The following diagram outlines the complete Fmoc/t-Bu cycle, highlighting the orthogonality.
Figure 2: The Fmoc/t-Bu SPPS cycle. Note that t-Bu groups remain intact throughout the repetitive base treatments, only cleaving in the final acid step.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
-
Lundt, B. F., et al. (1978).[5][8] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5][8][13] International Journal of Peptide and Protein Research, 12(5), 258-268.[8]
-
Sigma-Aldrich. (n.d.). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques in SPPS.
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
Strategic Guide to Protected Amino Acids in Solid Phase Peptide Synthesis (SPPS)
Introduction: The Orthogonal Imperative
In peptide synthesis, the primary challenge is not bond formation, but selectivity . To force two specific amino acids to react in a precise order without polymerizing or branching, we must mask all reactive functional groups except the specific amine and carboxylic acid intended for coupling.
The industry standard relies on Orthogonality : a strategy where protecting groups fall into distinct classes that can be removed by different chemical mechanisms (e.g., base-labile vs. acid-labile).[1] This allows the N-terminal protecting group to be cycled (removed and replaced) without disturbing the side-chain protection, which remains until the final cleavage step.
This guide dissects the selection, mechanism, and handling of these protected building blocks, moving beyond basic textbook definitions to the practical realities of high-fidelity synthesis.
The Backbone: N-Terminal Protection Strategies
The choice of N-terminal protection dictates the entire synthetic workflow, including resin selection and cleavage conditions.
Fmoc vs. Boc: The Two Pillars
While Boc (tert-butyloxycarbonyl) was the original standard established by Merrifield, Fmoc (9-fluorenylmethoxycarbonyl) has become the dominant method in modern pharmaceutical manufacturing due to its safety profile (avoiding HF).
| Feature | Fmoc Strategy (Base-Labile) | Boc Strategy (Acid-Labile) |
| Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM |
| Side-Chain Stability | Stable to Base | Stable to TFA (requires HF stability) |
| Final Cleavage | TFA (Trifluoroacetic acid) | HF (Hydrofluoric acid) or TFMSA |
| Solubility | Moderate (aggregation can be an issue) | High (TFA breaks aggregation) |
| Primary Use Case | Routine synthesis, GMP manufacturing | "Difficult" sequences, base-sensitive analogs |
The Mechanism of Fmoc Deprotection
Understanding why we use piperidine is crucial. The Fmoc group is removed via a base-catalyzed
-
Critical Insight: DBF is highly reactive and can re-attach to the free amine. Piperidine acts as both the base (to trigger elimination) and the scavenger (trapping DBF as a fulvene-piperidine adduct).[3]
Figure 1: The dual role of piperidine in Fmoc deprotection: initiating elimination and permanently sequestering the reactive byproduct.
The Arsenal: Side-Chain Protecting Groups[4]
In Fmoc chemistry, side chains must be acid-labile (removed by TFA) but base-stable (survive piperidine). However, "acid-labile" is a spectrum. We categorize these based on the sensitivity required.
The "Standard" Set (TFA Labile)
These are the workhorses for standard synthesis.
| Amino Acid Class | Protecting Group | Structure/Notes |
| Acidic (Asp, Glu) | OtBu (tert-butyl ester) | Prevents side-chain coupling. Risk: Aspartimide formation (see Section 5).[4] |
| Basic (Lys, Trp) | Boc (tert-butyloxycarbonyl) | For Lys: Masked as carbamate. For Trp: Protects indole N to prevent alkylation during cleavage. |
| Alcoholic (Ser, Thr, Tyr) | tBu (tert-butyl ether) | Prevents O-acylation. Tyr(tBu) is critical to prevent alkylation by carbocations. |
| Amide (Asn, Gln) | Trt (Trityl) | Preferred over Xanthyl. Prevents dehydration of amide to nitrile during activation. |
The "Specialists" (Cys, His, Arg)
These residues are the most problematic and require specific attention.
-
Arginine (Arg):
-
Standard:Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
-
Legacy:Pmc .
-
Insight: Pbf is preferred because it is more acid-labile than Pmc, resulting in faster cleavage and fewer tryptophan alkylation side products [1].
-
-
Histidine (His):
-
Standard:Trt (Trityl).
-
Issue: Trt protects the
-nitrogen but allows racemization via the -nitrogen. -
Solution: For critical His steps, consider Bum (t-butoxymethyl) or Mbom , though Trt remains standard for cost reasons.
-
-
Cysteine (Cys) - The Chameleon:
Experimental Protocols: Self-Validating Systems
A robust protocol includes checkpoints to verify success before moving to the next step.
The SPPS Cycle Workflow
Figure 2: The iterative SPPS cycle. Note the validation step (Check) is critical to prevent deletion sequences.
Critical Protocol: Final Cleavage & Scavenging
The cleavage step is where most "perfect" syntheses are ruined. When TFA removes protecting groups (tBu, Trt, Pbf), it generates massive amounts of carbocations . Without scavengers, these ions will re-attach to electron-rich residues (Trp, Tyr, Met, Cys), permanently modifying your peptide.
Table: Selecting the Correct Cleavage Cocktail
| Cocktail Name | Composition (v/v) | Target Application |
| Standard | TFA (95) / TIS (2.[7]5) / H2O (2.5) | Peptides with no Cys, Met, or Trp. |
| Reagent K | TFA (82.5) / Phenol (5) / H2O (5) / Thioanisole (5) / EDT (2.[7]5) | The Gold Standard. Essential for peptides with Cys, Met, Trp, or Tyr. Prevents oxidation and alkylation [2]. |
| Reagent B | TFA (88) / Phenol (5) / H2O (5) / TIS (2) | "Odorless" alternative.[7] Good for Trt removal, but less effective for Met/Cys protection than EDT. |
| Reagent H | TFA (81) / Phenol (5) / Thioanisole (5) / EDT (2.[7][8]5) / H2O (3) / DMS (2) / NH4I (1.[7][8]5) | Specifically for reducing Met(O) (Methionine sulfoxide) back to Met during cleavage. |
Step-by-Step Cleavage Protocol:
-
Wash: Wash resin with DCM to remove DMF (DMF can cause TFA salts to stick).
-
Prepare Cocktail: Freshly prepare Reagent K (Warning: Stench. Use fume hood).
-
Incubate: Add to resin. Shake for 2–3 hours at room temperature.
-
Note: Arginine (Pbf) requires the full 3 hours.
-
-
Precipitate: Filter resin, drop filtrate into ice-cold Diethyl Ether .
-
Isolate: Centrifuge to pellet the peptide. Decant ether. Repeat wash 2x.[5]
Advanced Troubleshooting: Causality & Mitigation
Racemization
Racemization occurs when the alpha-proton is abstracted during activation, forming an enol or oxazolone intermediate.
-
High Risk: Histidine (imidazole acts as intramolecular base) and Cysteine (highly acidic alpha-proton).
-
Mitigation:
-
Use Oxyma Pure or HOBt as additives (suppresses oxazolone).
-
Use Collidine or TMP instead of DIEA (weaker bases reduce proton abstraction) [3].
-
Keep activation times short.
-
Aspartimide Formation
Aspartic acid (OtBu) can undergo an intramolecular cyclization to form a succinimide ring (Aspartimide) under basic conditions (piperidine), especially if followed by Glycine, Asparagine, or Serine.
-
Symptom: Mass spec shows [M-18] peak (loss of water) or +Piperidine adducts.
-
Mitigation:
-
Add 0.1M HOBt to the deprotection solution (20% Piperidine). The acid neutralizes the amide backbone anion.
-
Use bulky protecting groups on the backbone amide (e.g., Hmb or Dmb) for the residue preceding Asp.
-
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.[9] Chemical Reviews, 109(6), 2455–2504. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. renyi.hu [renyi.hu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
Methodological & Application
using H-Allo-Ile-OtBu.HCl in solid-phase peptide synthesis
Application Note: High-Efficiency Incorporation of H-Allo-Ile-OtBu.HCl in Peptide Synthesis
Abstract
This technical guide outlines the strategic application of H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride) in the synthesis of complex peptides and peptidomimetics. Unlike standard Fmoc-protected building blocks used in chain elongation, this reagent serves as a specialized C-terminal nucleophile. It is critical for synthesizing bioactive natural products (e.g., fowlicidin, specific antibiotics) and diastereomeric probes where the (2S, 3R) stereochemistry is required. This guide details protocols for handling the HCl salt, overcoming the steric hindrance of the
Introduction & Strategic Application
H-Allo-Ile-OtBu.HCl is the C-terminally protected, N-terminally free hydrochloride salt of L-allo-isoleucine.
-
Stereochemistry: The "allo" designation indicates an inversion at the
-carbon (C3). While L-Isoleucine is (2S, 3S), L-allo-Isoleucine is (2S, 3R).[1] This subtle structural change dramatically alters the peptide's bioactive conformation and proteolytic stability. -
Role in Synthesis: It is primarily used in Convergent Peptide Synthesis or Solution-Phase Capping . Because it possesses a free amine (after neutralization) and a protected carboxyl group, it acts as the acceptor (nucleophile) that is coupled to a protected peptide fragment or amino acid.
Key Challenges
-
Steric Hindrance: Allo-isoleucine is
-branched. The bulkiness adjacent to the amine makes nucleophilic attack sluggish, requiring high-activity coupling reagents (e.g., HATU). -
Epimerization Risk: While the Allo-Ile amine itself is stable, the activated carboxylic acid of the incoming peptide fragment is prone to racemization due to the slow reaction kinetics caused by Allo-Ile's bulk.
-
Solubility: As a hydrochloride salt, it is hydrophilic. Successful coupling requires proper in situ neutralization in organic solvents (DMF/DCM).
Strategic Workflow: Convergent Synthesis
The most robust application involves synthesizing a protected peptide fragment on a hyper-acid-labile resin (e.g., 2-Chlorotrityl Chloride), cleaving it as a protected acid, and coupling it to H-Allo-Ile-OtBu in solution.
Figure 1: Convergent synthesis workflow utilizing H-Allo-Ile-OtBu.HCl to install the C-terminal residue.
Experimental Protocols
Protocol 1: Preparation & Solubilization
The HCl salt prevents autopolymerization but must be neutralized to participate in coupling.
Materials:
-
H-Allo-Ile-OtBu.HCl
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane).
-
Base: DIPEA (N,N-Diisopropylethylamine).
Procedure:
-
Weigh the required amount of H-Allo-Ile-OtBu.HCl (1.2 equivalents relative to the carboxylic acid component).
-
Dissolve in minimum anhydrous DMF (concentration ~0.1 – 0.2 M).
-
Note: If using DCM, ensure the salt fully dissolves; sonication may be required. DMF is preferred for peptide solubility.
-
-
Add DIPEA (1.2 equivalents).
-
Critical: Do not add excess base at this stage if coupling to a racemization-prone fragment (e.g., C-terminal Cys or His). For sensitive couplings, use 2,4,6-Collidine instead of DIPEA.
-
Protocol 2: Fragment Coupling (The Critical Step)
Due to the steric bulk of Allo-Ile, standard EDC/HOBt couplings often fail or result in low yields. HATU or PyBOP are required.
Reaction Scale: 0.1 mmol (Example) Stoichiometry: Carboxylic Acid : Amine : HATU : HOAt : Base = 1.0 : 1.2 : 1.1 : 1.1 : 2.5
| Component | Equivalents | Role |
| Protected Peptide-OH | 1.0 eq | Electrophile (Activated Carboxyl) |
| H-Allo-Ile-OtBu.HCl | 1.2 eq | Nucleophile (Amine) |
| HATU | 1.1 eq | Coupling Agent (High Efficiency) |
| HOAt | 1.1 eq | Additive (Suppresses Epimerization) |
| DIPEA / Collidine | 2.5 - 3.0 eq | Base (Activates Carboxyl & Neutralizes HCl) |
Step-by-Step:
-
Activation: In a round-bottom flask, dissolve the Protected Peptide-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add HOAt (1.1 eq). Why? HOAt is superior to HOBt for hindered couplings and reducing racemization.
-
Add the first portion of base (1.0 eq) to initiate activation. Stir for 1–2 minutes. Do not pre-activate for >5 mins to avoid guanidinium side reactions.
-
Addition: Add the pre-neutralized H-Allo-Ile-OtBu solution (from Protocol 1) to the activated acid mixture.
-
Reaction: Stir under nitrogen at room temperature for 4–16 hours .
-
Monitoring: Monitor via HPLC or TLC. The steric bulk may require longer reaction times.
-
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with:
-
5% KHSO₄ (or 1M HCl) – Removes unreacted amine/base.
-
Saturated NaHCO₃ – Removes unreacted acid/HOBt.
-
Brine.
-
-
Dry over MgSO₄ and concentrate in vacuo.
Protocol 3: Global Deprotection
This step removes the C-terminal tert-butyl ester (OtBu) and any side-chain protecting groups (Boc, tBu, Trt, Pbf).
Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v)
-
Note: If the peptide contains Met, Cys, or Trp, add EDT (Ethanedithiol) or DoDt (2.5%) to scavenge reactive cations.
Procedure:
-
Dissolve the protected peptide-Allo-Ile-OtBu intermediate in the TFA cocktail (10 mL per gram of peptide).
-
Stir at room temperature for 2–3 hours .
-
Precipitation: Add the reaction mixture dropwise into cold Diethyl Ether (-20°C).
-
Centrifuge (3000 rpm, 5 min) and decant the ether. Repeat wash 2x.
-
Lyophilize the crude pellet from Water/Acetonitrile.
Analytical Validation
Distinguishing Allo-Ile from Ile is difficult via standard MS (same mass). You must use NMR or High-Resolution HPLC .
1. 1H-NMR (D₂O or DMSO-d6):
-
-Proton (H
): The chemical shift and coupling constant ( -value) of the -proton differ between Ile and Allo-Ile due to the stereochemical inversion at C3. -
Reference: Allo-Ile typically shows a distinct multiplet pattern compared to Ile, often validated against a standard.
2. HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).
-
Gradient: Slow gradient (0.5% B/min) is often required to separate diastereomers (Ile vs Allo-Ile peptides).
-
Verification: Co-inject with a standard synthesized using L-Ile to confirm they elute as separate peaks.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Coupling) | Steric hindrance of Allo-Ile | Switch to HATU or PyAOP . Increase temperature to 40°C (carefully, monitor racemization). Perform double coupling. |
| Epimerization | Over-activation of the carboxylic acid component. | Use Collidine (weaker base) instead of DIPEA. Add HOAt or Oxyma Pure . Keep activation time short (<2 min) before adding amine. |
| Incomplete Solubility | H-Allo-Ile-OtBu.HCl is salt-heavy. | Ensure full neutralization. Use pure DMF or NMP. Avoid DCM if solubility is poor. |
| Inseparable Impurities | Unreacted H-Allo-Ile-OtBu co-eluting. | The acidic workup (KHSO₄ wash) is critical. Ensure the aqueous phase is acidic (pH < 3) to protonate the amine and keep it in the water layer. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4] Chemical Reviews, 109(6), 2455-2504.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256.
-
PubChem. (n.d.). "Alloisoleucine Compound Summary." National Library of Medicine.
Sources
Application Note: Advanced Strategies for Incorporating Unnatural Amino Acids into Peptide Therapeutics
Executive Summary & Strategic Decision Framework
The incorporation of Unnatural Amino Acids (UAAs) is a transformative strategy in modern drug development, enabling the modification of peptide pharmacokinetics (proteolytic stability), potency (receptor affinity), and functionality (conjugation handles).[1] However, the method of incorporation—Chemical Synthesis (SPPS) vs. Biosynthesis (Genetic Code Expansion)—dictates the success of the campaign.
This guide provides a rigorous technical roadmap for both methodologies, emphasizing "self-validating" protocols that minimize failure rates in high-value therapeutic programs.
Strategic Decision Matrix
Before initiating synthesis, select the methodology based on peptide length and modification type.
Figure 1: Decision matrix for selecting the optimal synthesis route. SPPS is preferred for short, highly modified peptides, while GCE is essential for full-length proteins requiring site-specific modification.
Method A: Solid-Phase Peptide Synthesis (SPPS)
Best for: Peptides <50 AA, peptidomimetics, and heavily modified backbones.
The Challenge: Steric Hindrance
UAAs often introduce steric bulk (e.g.,
Protocol: Enhanced Coupling for Difficult Residues
Prerequisites:
-
Resin: Low loading Tentagel or ChemMatrix resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation.
-
Reagents: HATU or COMU (more reactive than HBTU); HOAt (suppresses racemization).
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling (The Critical Step):
-
Standard AA: 5 eq.[2] AA, 4.9 eq. HBTU, 10 eq. DIPEA (45 min).
-
Unnatural AA (UAA):[1][3] Dissolve 3 eq. UAA + 3 eq. HATU + 3 eq. HOAt in minimal DMF. Add 6 eq. DIPEA.
-
Reaction Time: Double coupling is mandatory.
-
Round 1: 2 hours at RT.
-
Round 2: 1 hour at 50°C (Microwave assisted if stable) or overnight at RT.
-
-
-
Monitoring (Self-Validation):
-
Primary Amines: Perform Kaiser Test . (Blue = Incomplete).
-
Secondary Amines (e.g., after N-methyl UAA):Kaiser test is invalid here. You MUST use the Chloranil Test .
-
Chloranil Protocol: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to beads.
-
Result: Blue/Green beads = Secondary amine present (Incomplete coupling). Colorless = Complete.
-
-
Data Summary: Coupling Reagent Efficiency
| Reagent | Reactivity | Racemization Risk | Recommended For |
| HBTU/HCTU | Moderate | Low | Standard natural AAs |
| HATU | High | Low (with HOAt) | Sterically hindered UAAs |
| PyBOP | High | Moderate | Cyclization / N-methyl AAs |
| COMU | Very High | Very Low | Extremely difficult sequences |
Method B: Genetic Code Expansion (GCE)
Best for: Proteins >50 AA, cellular probes, and in vivo therapeutic production.
The Mechanism: Orthogonal Translation
GCE hijacks the stop codon (Amber/UAG) to insert a UAA.[4] This requires an "orthogonal" pair: a tRNA that recognizes UAG but is not recognized by the host cell's synthetases, and a tRNA-synthetase (aaRS) that charges the tRNA only with the UAA.[4]
Figure 2: Mechanism of Amber Suppression. The orthogonal aaRS/tRNA pair is the critical bottleneck; it must not cross-react with endogenous amino acids.
Protocol: In Vivo Incorporation (E. coli)
System: Methanocaldococcus jannaschii (Mj) TyrRS/tRNA pair (evolved for specific UAA).
-
Plasmid Design:
-
Plasmid A (pEVOL): Encodes the orthogonal tRNA/aaRS pair under an inducible promoter (AraBAD).
-
Plasmid B (Expression): Encodes the Target Protein with a TAG codon at the desired site + C-term His-tag.
-
-
Transformation: Co-transform E. coli BL21(DE3) with Plasmids A and B.
-
Induction & Incorporation:
-
Grow cells to OD600 = 0.5.
-
Crucial Step: Add the UAA (dissolved in NaOH or DMSO) to the media (final conc. 1mM) before induction.
-
Induce protein expression (IPTG) and aaRS expression (Arabinose).
-
Incubate at lower temp (25°C) for 12–16h to aid folding and solubility.
-
-
Validation (The Reporter Control):
-
Always run a parallel expression of GFP-TAG-1 (GFP with a stop codon at pos 1).
-
No UAA added: Should show NO fluorescence (truncation).
-
+ UAA added: Should show HIGH fluorescence (suppression success).
-
Quality Control & Validation Standards
Regardless of the method used, the final product must undergo rigorous characterization.
Mass Spectrometry (The Gold Standard)
Standard ESI-MS is insufficient for distinguishing subtle UAA changes (e.g., Norleucine vs. Leucine/Isoleucine, which are isomeric).
-
Requirement: High-Resolution MS (HRMS) or MS/MS sequencing.
-
Criteria: The observed mass must match the theoretical mass of the modified peptide.
-
Note: If using GCE, look for a mass peak corresponding to "Natural Amino Acid incorporation" (e.g., Phenylalanine or Glutamine insertion at UAG), which indicates "leaky" suppression.
-
HPLC Purity
-
Column: C18 Reverse Phase.
-
Gradient: Shallow gradients (e.g., 0.5% B per min) are often required to separate the UAA-peptide from deletion impurities (SPPS) or truncation products (GCE).
References
-
BenchChem. (2025).[1] Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Retrieved from
-
Chin, J. W. (2014).[5] Expanding and reprogramming the genetic code.[4][6] Nature, 510, 235–243.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[7][8] Analytical Biochemistry, 34(2), 595-598.
-
Meineke, B., & Elsässer, S. J. (2023). Generation of Amber Suppression Cell Lines Using CRISPR-Cas9. Methods in Molecular Biology, 2676, 169-180.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. addgene.org [addgene.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Expanded genetic code - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Generation of Amber Suppression Cell Lines Using CRISPR-Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Integration of H-Allo-Ile-OtBu.HCl in Bioactive Peptide Synthesis
Application Note & Protocol Guide
Executive Summary
This technical guide details the application of H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) in the synthesis of bioactive peptides. Unlike the canonical L-Isoleucine, the Allo-Isoleucine diastereomer features an inverted stereocenter at the
This guide focuses on the solution-phase coupling of this building block, addressing the specific challenges of handling the hydrochloride salt, preventing racemization, and ensuring orthogonal protection compatibility with Fmoc/tBu strategies.
Chemical Profile & Stereochemistry
The distinction between L-Isoleucine and L-Allo-Isoleucine is stereochemical.[1] Misidentification leads to inactive biological data.
| Property | Specification |
| Compound Name | H-Allo-Ile-OtBu.HCl |
| IUPAC Name | tert-butyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride |
| CAS Number | 119483-46-4 (Distinct from L-Ile derivative: 69320-89-4) |
| Molecular Formula | C₁₀H₂₂ClNO₂ |
| Molecular Weight | 223.74 g/mol |
| Stereochemistry | (2S, 3R) - Inverted at |
| Solubility | Soluble in DMF, DCM, MeOH, Water |
| Function | C-terminal building block; Acid-labile protection |
Stereochemical Visualization
The following diagram illustrates the critical inversion at the
Figure 1: Stereochemical comparison. The inversion at C3 alters the hydrophobic interaction profile of the resulting peptide.
Strategic Application in Peptide Synthesis
Why H-Allo-Ile-OtBu?
-
Conformational Scanning: Introducing Allo-Ile constrains the side-chain orientation differently than Ile. This is used to map the precise volume of hydrophobic binding pockets in GPCR ligands (e.g., Angiotensin II analogs).
-
Orthogonality: The tert-butyl ester (OtBu) is acid-labile. It is stable to basic conditions (piperidine), making it fully compatible with Fmoc SPPS or solution-phase Fmoc strategies.
The Hydrochloride Salt Challenge
The reagent is supplied as an HCl salt to ensure shelf stability (preventing diketopiperazine formation or hydrolysis).
-
Critical Step: The amine must be "free-based" (neutralized) in situ to react.
-
Risk: Incomplete neutralization leads to stalled coupling. Excess base can cause racemization of the incoming activated amino acid (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH).
Experimental Protocol: Solution Phase Coupling
Objective: Couple Fmoc-AA-OH (Incoming Amino Acid) to H-Allo-Ile-OtBu.HCl to form Fmoc-AA-Allo-Ile-OtBu.
Materials Required[1][3][4][5][9][11][12][13][14][15][16]
-
Amine Component: H-Allo-Ile-OtBu.HCl (1.0 equiv)
-
Carboxyl Component: Fmoc-AA-OH (1.1 equiv)
-
Coupling Reagent: HATU (1.1 equiv) or EDC.HCl/HOBt (1.2 equiv)
-
Base: N,N-Diisopropylethylamine (DIEA) (3.0 equiv total)
-
Solvent: Anhydrous DMF or DCM/DMF mixture.
Step-by-Step Methodology
Phase 1: Activation & Neutralization (The "Pre-Activation" Method)
Rationale: Pre-activating the carboxylic acid minimizes the time the free base Allo-Ile sits in solution, reducing potential side reactions.
-
Dissolve Carboxyl Component: In a round-bottom flask, dissolve Fmoc-AA-OH (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).
-
Activate: Add DIEA (1.0 equiv) to the carboxyl solution. Stir for 1–2 minutes. The solution may turn yellow (formation of the active ester).
-
Prepare Amine Salt: In a separate vial, dissolve H-Allo-Ile-OtBu.HCl (1.0 equiv) in minimal DMF.
-
Neutralize & Transfer: Add DIEA (2.0 equiv) to the amine salt solution. Immediately transfer this neutralized solution dropwise into the activated Carboxyl solution.
-
Note: The total base is 3.0 equiv: 1.0 to activate the acid, 1.0 to neutralize the HCl salt, and 1.0 to maintain basic pH for the reaction.
-
Phase 2: Coupling Reaction[9]
-
Reaction: Stir the mixture at room temperature under nitrogen atmosphere.
-
Monitoring: Check by TLC (System: EtOAc/Hexane 1:1) or LC-MS after 1 hour.
-
Target: Disappearance of the Fmoc-AA-OH active ester and the Allo-Ile spot (stained with Ninhydrin).
-
Duration: Typically 1–4 hours.
-
Phase 3: Workup (Extraction)
Rationale: Efficient removal of unreacted amine and acid is crucial before deprotection.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).
-
Acid Wash (Removes unreacted Amine/Base): Wash 2x with 5% KHSO₄ or 1M HCl.
-
Warning: Do not use strong acid for prolonged periods as the OtBu ester is acid-sensitive. Quick washes are safe.
-
-
Base Wash (Removes unreacted Acid): Wash 2x with 5% NaHCO₃ (saturated sodium bicarbonate).
-
Brine Wash: Wash 1x with saturated NaCl.
-
Dry & Concentrate: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
Phase 4: Deprotection (Optional - Final Step)
To remove the OtBu group and generate the free acid:
-
Dissolve residue in TFA/TIPS/H₂O (95:2.5:2.5) .
-
Stir for 2–3 hours.
-
Precipitate in cold diethyl ether.
Synthesis Workflow Diagram
Figure 2: Convergent synthesis workflow for coupling H-Allo-Ile-OtBu.HCl.
Troubleshooting & Quality Control
Racemization Check
The primary risk in this protocol is not the Allo-Ile itself (as it is the amine component), but the incoming Fmoc-AA-OH .
-
Risk Factor: Using excessive base (DIEA > 4 equiv) or prolonged activation times with HBTU/HATU can cause the incoming amino acid to racemize.
-
Detection: Use C18 RP-HPLC. Diastereomers (L-L vs D-L) often separate well.
Differentiating Allo-Ile from Ile
If you suspect your reagent lot is contaminated with standard Ile:
-
NMR: ¹H-NMR in DMSO-d6. The
-proton and -methyl signals differ slightly in chemical shift between Ile and Allo-Ile due to the magnetic anisotropy of the carbonyl group. -
Co-injection: Inject the product spiked with a known standard of the L-Ile analog. Separation of Allo-Ile vs Ile peptides is usually achievable on standard C18 columns using a shallow gradient (e.g., 0.5% B per minute).
References
-
Chemical Identity: L-Isoleucine tert-butyl ester hydrochloride (Allo-isomer). CAS: 119483-46-4.[10][11]
-
Comparison to Standard Ile: L-Isoleucine tert-butyl ester hydrochloride. CAS: 69320-89-4.[8][12][13]
-
Synthesis Methodology: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[14][15] Chemical Reviews, 109(6), 2455-2504. (General reference for OtBu/Fmoc orthogonality).
- Bioactive Application: Cavelier, F., et al. (2001). "The role of the methyl group in the bioactivity of monamycin." Journal of Peptide Science.
-
Coupling Reagents: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. US6822116B2 - Method for producing D-allo -isoleucine - Google Patents [patents.google.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. lcms.cz [lcms.cz]
- 4. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 119483-46-4 | H-Allo-Ile-OtBu.HCl | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 11. 119483-46-4 CAS MSDS (L-Isoleucine t-butyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. pure-synth.com [pure-synth.com]
- 13. L-Isoleucine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 14. researchgate.net [researchgate.net]
- 15. WO2009047311A1 - Chemo-enzymatic peptide synthesis via c-terminal ester interconversion - Google Patents [patents.google.com]
Strategic Integration of Allo-Isoleucine in Peptidomimetic Drug Design
Executive Summary
In the landscape of peptidomimetic drug discovery, the subtle stereochemical manipulation of side chains offers a powerful lever for optimizing pharmacokinetics and receptor affinity. L-Allo-isoleucine (Allo-Ile) , the (2S, 3R) diastereomer of the proteinogenic L-isoleucine (2S, 3S), represents a critical tool for medicinal chemists.[1] Unlike simple alanine scanning, which deletes functionality, "Allo-Scanning" retains lipophilicity while altering the spatial vector of the sec-butyl group.
This guide details the application of Allo-Ile to probe hydrophobic pockets in GPCRs and kinases, enhance proteolytic stability, and validate stereochemical purity using advanced chromatographic techniques.
Part 1: Structural & Physicochemical Properties[1]
The utility of Allo-Ile lies in its ability to maintain the exact molecular weight and lipophilicity of Isoleucine while presenting a distinct 3D topology.[2] This "isobaric but isostructural" shift is crucial for dissecting Van der Waals interactions within a binding cleft.[1][2]
Table 1: Comparative Physicochemical Profile[1]
| Feature | L-Isoleucine (Ile) | L-Allo-Isoleucine (Allo-Ile) | Significance in Drug Design |
| Stereochemistry | (2S, 3S) | (2S, 3R) | Inverts |
| Formula | Isobaric; no change in mass spec signature. | ||
| Hydropathy Index | 4.5 | ~4.5 | Retains hydrophobic interaction potential.[1][2] |
| gauche (-), trans | gauche (+) favored | Induces local backbone conformational constraints.[1][2] | |
| Proteolytic Stability | Low (Native) | High | Resistant to chymotrypsin-like cleavage due to steric mismatch.[1][2] |
| Natural Occurrence | Proteinogenic | Rare (MSUD metabolite, antibiotics) | Low immunogenicity risk compared to fully synthetic residues.[1][2] |
Part 2: Application Note – The "Allo-Scan" Methodology
Concept: The "Allo-Scan" is a systematic SAR (Structure-Activity Relationship) strategy.[1][2] By substituting native Ile residues with Allo-Ile, researchers can determine if a loss of potency is due to the presence of the bulky side chain (steric clash) or its specific orientation (pharmacophore alignment).[1][2]
Workflow Diagram: Allo-Scanning Logic
The following diagram illustrates the decision matrix for interpreting Allo-Scan data in lead optimization.
Figure 1: Decision matrix for interpreting Allo-Isoleucine substitutions in peptide SAR studies.
Part 3: Protocol – Solid Phase Peptide Synthesis (SPPS) Incorporation
Incorporating Fmoc-L-Allo-Ile requires specific attention to coupling efficiency to prevent epimerization back to L-Ile or D-allo-Ile, although the risk is lower than with Cys or His.[1][2] The primary challenge is the steric bulk at the
Materials Required[1][3][4][5][6][7][8][9][10]
-
Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g) for higher swelling.[1][2]
-
Amino Acid: Fmoc-L-Allo-Ile-OH (High purity >99% ee is critical).[1][2]
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1][2]
-
Solvent: DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone).[1][2]
Step-by-Step Procedure
-
Resin Preparation:
-
Coupling Reaction (The "Double Couple" Strategy):
-
Rationale: Due to steric hindrance at the
-position, standard single couplings often result in deletions.[1][2] -
Activation: Dissolve Fmoc-L-Allo-Ile-OH (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq).[1][2]
-
Incubation: Add activated solution to resin immediately.[1][2] Shake at Room Temperature (RT) for 60 minutes .
-
Re-coupling: Drain resin.[1][2] Do not deprotect. Repeat the coupling step with fresh reagents for another 45 minutes.
-
-
Capping (Critical Step):
-
To prevent truncated sequences that mimic the target peptide, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF for 10 minutes.
-
-
Cleavage & Isolation:
-
Quality Control Checkpoint:
Part 4: Protocol – Analytical Resolution (Distinguishing Ile vs. Allo-Ile)
Standard C18 HPLC often fails to resolve Ile and Allo-Ile due to their identical hydrophobicity.[2] This protocol uses Marfey’s Reagent (FDAA) or specialized mixed-mode chromatography to validate purity.[1][2]
Method A: Mixed-Mode Chromatography (Direct Analysis)
This method is preferred for intact peptides or free amino acid analysis without derivatization.[1][2]
-
Column: SIELC Primesep 100 (Mixed-mode: Hydrophobic + Cation Exchange) or equivalent.[1][2]
-
Gradient: Isocratic hold at 15% B for 10 mins, then ramp to 60% B.
-
Mechanism: The cation exchange component interacts differently with the slightly different pKa and spatial orientation of the amine in the diastereomers, providing separation where C18 fails.
Method B: NMR Spectroscopy (The "Gold Standard")
When synthetic standards are unavailable for HPLC comparison, NMR provides definitive structural proof.[1]
-
Solvent:
or DMSO- . -
Key Diagnostic Signals:
-
-Proton (
): -
-Methyl (
):
-
-Proton (
Visualization of Separation Logic
Figure 2: Analytical workflow for distinguishing isoleucine diastereomers.
References
-
Doyle, M. P., et al. (2001).[1][2] "Stereoselective synthesis of L-allo-isoleucine." Journal of Organic Chemistry.
-
Shimohigashi, Y., et al. (1987).[1][2] "Discriminative characteristics of Isoleucine and Allo-isoleucine in the receptor binding of enkephalin analogues." Biochemical and Biophysical Research Communications.
-
Sowinski, P., et al. (2022).[1][2] "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry.
-
Mamer, O. A., et al. (2022).[1][2][3] "Chromatographic separation of underivatized branched-chain amino acids (MSUD Diagnostics)." Molecular Genetics and Metabolism.
-
Blondelle, S. E., et al. (1995).[1][2] "Design of metabolically stable peptide analogs." Antimicrobial Agents and Chemotherapy.[2] (Contextual reference for proteolytic stability of non-proteinogenic amino acids).
Sources
Application Note: High-Efficiency Solution-Phase Coupling of H-Allo-Ile-OtBu.HCl
Executive Summary
The incorporation of H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride) into peptide backbones is a critical yet challenging step in modern drug discovery, particularly for Structure-Activity Relationship (SAR) studies targeting hydrophobic pockets. Unlike standard isoleucine, the allo-isomer possesses an inverted stereocenter at the
This guide addresses the two primary chemical hurdles associated with this building block:
-
Steric Hindrance: The
-branching adjacent to the nucleophilic amine significantly reduces reaction kinetics. -
Salt Neutralization & Epimerization: The HCl counterion requires in situ neutralization, which, if mismanaged, can lead to base-catalyzed epimerization of the activated incoming amino acid.
This protocol utilizes COMU/Oxyma or HATU activation strategies to ensure high coupling efficiency (>95%) while preserving chiral integrity.
Strategic Analysis & Experimental Logic
The Steric Challenge
The nucleophilicity of the
-
Solution: We employ uronium/aminium salts (HATU or COMU) . These reagents generate an active ester (OAt or Oxyma) that is significantly more reactive toward hindered amines than the OBt esters generated by HBTU.
The HCl Salt Factor
H-Allo-Ile-OtBu is supplied as a hydrochloride salt to ensure stability.
-
Mechanism:
-
Risk: To couple, the amine must be free (
). However, a large excess of base (e.g., DIPEA) promotes the racemization of the incoming activated amino acid via the oxazolone mechanism. -
Control Strategy: We use a split-base strategy . Exact stoichiometry is used to neutralize the HCl salt, while a separate aliquot activates the carboxylic acid.
Reagent Selection: HATU vs. COMU
While HATU is the industry standard for hindered couplings, COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] methanaminium hexafluorophosphate) is recommended here as the primary choice due to its superior solubility in DMF/DCM mixtures and safer byproduct profile (dimethylmorpholine vs. potentially carcinogenic benzotriazoles).
Detailed Experimental Protocol
Materials & Stoichiometry
Assume a 1.0 mmol scale synthesis.
| Component | Role | Equivalents | Mass/Vol (Approx) |
| H-Allo-Ile-OtBu.HCl | Amine Component | 1.0 equiv | 223.7 mg |
| Fmoc-AA-OH | Incoming Amino Acid | 1.1 equiv | Variable |
| COMU (or HATU) | Coupling Reagent | 1.1 equiv | 471 mg (COMU) |
| DIPEA (Dieckmann's Base) | Base | 2.2 equiv | 383 |
| DMF (Anhydrous) | Solvent | 0.1 - 0.2 M | 5 - 10 mL |
Step-by-Step Methodology
Phase A: Preparation of the Amine (The Nucleophile)
-
Weighing: Weigh 1.0 equiv of H-Allo-Ile-OtBu.HCl into a clean, dry round-bottom flask or reaction vial.
-
Dissolution: Dissolve in 50% of the total DMF volume.
-
Neutralization (Critical Step): Add exactly 1.0 equivalent of DIPEA (174
L for 1 mmol).-
Why? This neutralizes the HCl specifically. Do not add excess here.
-
Observation: The solution may warm slightly. Ensure complete dissolution.
-
Phase B: Activation of the Incoming Amino Acid (The Electrophile)
-
Dissolution: In a separate vessel, dissolve 1.1 equiv of the incoming Fmoc-AA-OH and 1.1 equiv of COMU (or HATU) in the remaining DMF.
-
Activation: Add 1.2 equivalents of DIPEA (209
L). -
Incubation: Stir for 1–2 minutes only.
-
Expert Insight: Prolonged activation time (>5 mins) increases the risk of racemization of the Fmoc-AA-OH before the amine is even added.
-
Phase C: Coupling Reaction
-
Addition: Immediately transfer the neutralized H-Allo-Ile-OtBu solution (Phase A) into the activated acid solution (Phase B).
-
Conditions: Stir at room temperature under an inert atmosphere (
or Ar). -
Time: Allow to react for 60–120 minutes.
-
Note: Due to steric hindrance, reaction times < 1 hour are often insufficient.
-
Phase D: Monitoring (IPC - In-Process Control)
-
Method: TLC (50% EtOAc/Hexane) or LC-MS.
-
Target: Disappearance of the Fmoc-AA-OH peak and appearance of the Fmoc-AA-Allo-Ile-OtBu product mass.
-
Troubleshooting: If >10% starting material remains after 2 hours, add 0.2 equiv of COMU and 0.2 equiv DIPEA.
Phase E: Workup (Solution Phase)
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x reaction volume).
-
Acid Wash: Wash 2x with 5% Citric Acid or 1M KHSO4.
-
Purpose: Removes unreacted amine and DIPEA.
-
-
Base Wash: Wash 2x with Saturated NaHCO3.
-
Purpose: Removes unreacted carboxylic acid and water-soluble coupling byproducts.
-
-
Brine Wash: Wash 1x with Saturated NaCl.
-
Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
Workflow Visualization
Caption: Optimized convergent workflow for H-Allo-Ile-OtBu.HCl coupling, highlighting the parallel preparation of the salt neutralization and active ester formation.
Analytical Data & Quality Control
Upon isolation, the dipeptide Fmoc-AA-Allo-Ile-OtBu should be characterized to confirm identity and stereochemical purity.
| Analytical Method | Expected Observation | Note |
| 1H-NMR (CDCl3) | Distinct from methyl esters. | |
| HPLC (C18) | Single sharp peak. | Allo-Ile diastereomers (Ile) usually separate by 0.5–1.0 min. |
| Mass Spec (ESI) | [M+H]+ and [M+Na]+ | Confirm no -18 (dehydration) or +135 (uronium adduct) peaks. |
Stereochemical Validation
To verify that the allo center (2S, 3R) has not epimerized to standard isoleucine (2S, 3S) or D-allo (2R, 3S):
-
Marfey's Analysis: If critical, hydrolyze a small aliquot (6N HCl) and derivatize with FDAA. Compare retention times against authentic L-Ile and L-Allo-Ile standards.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][3][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
Sources
use of H-Allo-Ile-OtBu.HCl in automated peptide synthesizers
Application Note: High-Fidelity Incorporation of Allo-Isoleucine (H-Allo-Ile-OtBu.HCl) in Automated Peptide Synthesis
Executive Summary
This guide details the protocol for utilizing H-Allo-Ile-OtBu.HCl (Allo-Isoleucine tert-butyl ester hydrochloride) in automated peptide synthesizers. Unlike standard Fmoc-amino acids used for chain elongation, this specific reagent acts as a nucleophilic building block . It is primarily employed for C-terminal modification , side-chain anchoring (isopeptide bond formation), and convergent fragment condensation .
Key Technical Challenges Addressed:
-
Steric Hindrance: The
-branched nature of Allo-Ile drastically reduces coupling rates. -
Solubility & Stability: The HCl salt form requires precise in situ neutralization to prevent precipitation and ensure nucleophilicity.
-
Stereochemical Integrity: Preventing epimerization at the
-carbon during coupling.
Technical Background & Mechanism
The Reagent: H-Allo-Ile-OtBu.HCl
-
Stereochemistry: (2S, 3R)-2-amino-3-methylpentanoic acid tert-butyl ester. It is a diastereomer of L-Isoleucine ((2S, 3S)).
-
Function: Provides a C-terminally protected Allo-Ile residue with a free amine (upon neutralization).
-
Protecting Group Strategy: The tert-butyl ester (OtBu) is acid-labile (cleaved by TFA) but stable to piperidine (Fmoc removal conditions). This allows the residue to remain protected during Fmoc-SPPS elongation if attached via its amine.
Strategic Applications
-
Side-Chain Anchoring: Coupling H-Allo-Ile-OtBu to the side chain of Aspartate or Glutamate (e.g., via Fmoc-Asp(ODmab)-OH or Fmoc-Glu(OAllyl)-OH) to create branched peptides.
-
Inverse Fragment Coupling: Using the reagent to cap a resin-bound carboxylic acid, creating a C-terminal Allo-Ile moiety for subsequent solution-phase usage.
Pre-Synthesis Preparation
Critical Step: The HCl salt must be neutralized to release the reactive free amine. However, mixing the salt with base (DIEA) in a stock bottle for long durations can lead to degradation or precipitation.
Table 1: Solubility & Stock Solution Parameters
| Parameter | Specification | Notes |
| Solvent | DMF (Anhydrous) | NMP is an acceptable alternative for higher viscosity. |
| Concentration | 0.2 M - 0.5 M | Higher concentrations may require sonication. |
| Base (Neutralizer) | DIEA (Diisopropylethylamine) | Do NOT add to stock bottle if storage >24h is expected. |
| Stability | 48 Hours (at RT, Neutralized) | Acidic salt solution is stable for weeks at 4°C. |
Automated Synthesis Protocols
Workflow A: Side-Chain Anchoring (Branched Peptide Synthesis)
Context: You have a resin-bound peptide containing a selectively deprotected Aspartate side chain (Free -COOH). You wish to couple H-Allo-Ile-OtBu to this side chain.
Step-by-Step Protocol:
-
Resin Preparation:
-
Ensure the Asp/Glu side chain is deprotected (e.g., remove ODmab with Hydrazine or OAllyl with Pd(PPh3)4).
-
Wash resin 5x with DMF.
-
-
Reagent Setup (Synthesizer):
-
Position A (Activator): HATU or PyBOP (0.5 M in DMF).
-
Position B (Base): DIEA (2.0 M in NMP).
-
Position C (Nucleophile): H-Allo-Ile-OtBu.HCl (0.5 M in DMF). Note: Do not premix with base.
-
-
Automated Coupling Cycle (Scripting):
-
Activation: Dispense Activator (HATU) and Base (DIEA) to the resin-bound acid first. Allow "Pre-activation" for 30 seconds.
-
Addition: Dispense H-Allo-Ile-OtBu.HCl solution.
-
Neutralization: Dispense a second aliquot of DIEA (equimolar to the HCl salt) immediately to neutralize the Allo-Ile salt in situ.
-
Reaction Time: 2 x 60 minutes at 50°C (or 4 hours at RT). Heat is recommended due to steric hindrance.
-
-
Wash:
-
Drain and wash with DMF (5x).
-
Workflow Visualization (Graphviz)
Caption: Workflow for anchoring H-Allo-Ile-OtBu to a resin-bound carboxylic acid using in-situ neutralization.
Quality Control & Validation
Separating Allo-Isoleucine from Isoleucine is challenging due to their identical mass and similar hydrophobicity. Standard C18 gradients often fail to resolve them.
Method: Mixed-Mode Chromatography (Primesep 200) [1]
-
Column: Primesep 200 (SIELC), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Isocratic 20% B (or optimized gradient 10-30% B).
-
Detection: CAD (Charged Aerosol Detection) or MS (Mass Spec) is preferred as the OtBu ester has weak UV absorbance at 214 nm.
-
Expected Result: Allo-Ile typically elutes before Ile in mixed-mode systems due to differential interaction with the ion-pairing stationary phase.
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of | Switch to HATU/HOAt activation. Increase temp to 60°C. Perform double coupling. |
| Precipitation in Line | Incompatible salt/base mix. | Do not pre-mix HCl salt and DIEA in the stock bottle. Use in situ neutralization. |
| Epimerization (Allo -> Ile) | Over-activation. | Reduce base concentration during activation. Use Oxyma Pure as an additive to suppress racemization. |
References
-
Stereochemical Assignment: Smith, A. B., et al. "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry, 2017. Link
-
Racemization Mechanisms: "Suppression of alpha-carbon racemization in peptide synthesis." National Institutes of Health (NIH), 2023. Link
-
HPLC Separation: "HPLC Separation of Allo-isoleucine and Isoleucine." SIELC Technologies Application Note. Link
-
Protecting Group Strategy: "The Role of Protecting Groups: Why H-Glu-OtBu is Essential." Inno Pharmchem, 2024. Link
Sources
Troubleshooting & Optimization
low coupling efficiency with H-Allo-Ile-OtBu.HCl
Technical Support Center: Troubleshooting Low Coupling Efficiency with H-Allo-Ile-OtBu.HCl
Executive Summary & Core Challenge
You are likely experiencing low yields because H-Allo-Ile-OtBu.HCl presents a "perfect storm" of steric hindrance and solubility challenges.[1]
-
Steric Bulk (The
-Branching Effect): Allo-Isoleucine is -branched.[1] Like Valine and Isoleucine, the bulk adjacent to the amine significantly lowers nucleophilicity. The "Allo" diastereomer places the -methyl group in a distinct spatial orientation that can further impede the approach of the activated electrophile. -
C-Terminal Bulk: The tert-butyl (OtBu) ester is massive.[1] It acts as a steric umbrella, further shielding the N-terminal amine.[1]
-
Salt Neutralization: As a hydrochloride salt, the amine is protonated (
) and non-reactive. Incomplete neutralization due to the "buffering" effect of the bulky counter-ions or insufficient base equivalents is a silent failure mode.
This guide moves beyond standard protocols to address these specific mechanistic bottlenecks.
Diagnostic Workflow
Before altering your chemistry, use this decision tree to isolate the failure point.
Figure 1: Step-wise diagnostic logic for isolating coupling failures.
Technical FAQs & Troubleshooting
Q1: I am using standard HBTU/DIPEA conditions. Why is the reaction stalling?
A: HBTU is often insufficient for sterically hindered amines like Allo-Ile.
The active ester formed by HBTU (OBt ester) is moderately reactive but often fails to penetrate the steric shield of the
-
The Fix: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The resulting OAt ester benefits from the "neighboring group effect" of the pyridine nitrogen, which accelerates aminolysis by up to 100-fold compared to OBt esters [1].
-
Alternative: COMU is a safer, highly efficient alternative that often matches HATU's performance without the explosion risk of benzotriazole byproducts [2].
Q2: How do I ensure the HCl salt is fully neutralized without causing racemization?
A: This is the most critical step. You need enough base to deprotonate the HCl, but excess base can racemize the incoming activated amino acid (the Carboxylic Acid component).
-
The Math: You need exactly 1.0 equivalent of base just to strip the HCl. You need another equivalent to activate the carboxylic acid (if using uronium salts like HATU).
-
Recommendation: Use DIPEA (Diisopropylethylamine) .[2]
-
Protocol: Dissolve H-Allo-Ile-OtBu.HCl in DMF.[1] Add 1.0 eq of DIPEA and stir for 1-2 minutes before adding it to the pre-activated acid mixture.
-
Total Base: Ensure the final reaction mixture contains roughly 2.5–3.0 equivalents of base relative to the amine salt to maintain basicity throughout the reaction.
-
Q3: I see a new spot on TLC/LCMS that isn't product or starting material. What is it?
A: You are likely observing Epimerization or Diketopiperazine (DKP) formation.
-
Epimerization: If you use strong activation (HATU) with too much base, the incoming amino acid can racemize. Note: Allo-Ile itself is less prone to racemization here because it is the nucleophile, but the electrophile is vulnerable.
-
DKP Formation: If H-Allo-Ile-OtBu is being coupled to a dipeptide (making a tripeptide), the free amine can attack the internal amide bond of the dipeptide, cleaving the chain and forming a cyclic DKP byproduct. This is exacerbated by the slow coupling rate of the hindered amine.
Q4: Should I use heat?
A: Proceed with extreme caution. While heating (e.g., microwave at 50°C) improves kinetics for hindered couplings, it significantly increases the risk of epimerization of the activated acid component.
-
Strategy: Try double coupling at room temperature first. If heating is necessary, limit it to 40°C and use Collidine (TMP) instead of DIPEA, as it is less likely to induce base-catalyzed racemization [3].[1]
Optimized Experimental Protocol
Objective: Coupling Fmoc-AA-OH (Carboxylic Acid) to H-Allo-Ile-OtBu.HCl (Amine).
| Parameter | Specification | Notes |
| Concentration | 0.1 M - 0.2 M | Higher concentration drives kinetics.[1] |
| Solvent | Anhydrous DMF | If solubility is poor, add 10-20% NMP.[1] |
| Coupling Reagent | HATU (1.1 eq) | Preferred over HBTU/PyBOP. |
| Base | DIPEA (3.0 eq total) | Split addition (see below). |
| Time | 2 - 16 Hours | Monitor via LCMS; Kaiser test is not applicable (solution phase).[1] |
Step-by-Step Procedure:
-
Activation (Vial A):
-
Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq).
-
Stir for 30 seconds. (Do not over-activate; OAt esters are unstable over long periods).
-
-
Neutralization (Vial B):
-
Dissolve H-Allo-Ile-OtBu.HCl (1.0 eq) in minimal DMF.[1]
-
Add DIPEA (1.0 eq) explicitly to neutralize the salt.
-
Critical: Ensure the solid fully dissolves.
-
-
Coupling:
-
Immediately add the contents of Vial B (Amine) to Vial A (Activated Acid).
-
Stir under nitrogen/argon atmosphere.
-
-
Monitoring:
-
Check LCMS at 1 hour. If <50% conversion, add a second portion of HATU (0.5 eq) and DIPEA (0.5 eq).
-
Comparative Data: Reagents for Hindered Amines
The following table summarizes relative coupling efficiencies for
| Reagent | Relative Efficiency | Racemization Risk | Recommendation |
| DIC/HOBt | Low | Low | Avoid for Allo-Ile.[1] Too slow. |
| HBTU/DIPEA | Moderate | Low | Standard, but likely to stall. |
| PyBOP/DIPEA | Moderate-High | Low | Good alternative if HATU fails.[1] |
| HATU/HOAt | Very High | Moderate | Gold Standard for this reaction. |
| COMU | High | Low | Excellent "Green" alternative to HATU. |
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[3] Journal of the American Chemical Society. Link[1]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for H-D-Ala-OtBu.HCl in Peptidomimetic Synthesis. Link
-
Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide. Link
Sources
side reactions involving H-Allo-Ile-OtBu.HCl during peptide synthesis
Product: H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) Application: Solid-Phase Peptide Synthesis (SPPS), Solution Phase Synthesis, Peptidomimetics Audience: Synthetic Chemists, Process Development Scientists
Executive Summary
H-Allo-Ile-OtBu.HCl is a specialized building block used to introduce stereochemical diversity (the (2S, 3R) diastereomer of Isoleucine) into peptide chains. Its utility, however, is counterbalanced by three primary synthetic challenges:
-
Steric Hindrance: The
-branched side chain significantly retards coupling rates. -
Epimerization Risk: Activation of the carboxylate can lead to loss of chirality at the
-carbon, converting L-Allo-Ile into D-Ile. -
Diketopiperazine (DKP) Formation: As a C-terminal ester, it is prone to premature cyclization and cleavage.
This guide addresses these issues with mechanistic insights and validated protocols.
Topic 1: Stereochemical Integrity (Epimerization)
Q: I am detecting a diastereomeric impurity (approx. 5-15%) in my crude peptide. Is H-Allo-Ile-OtBu unstable?
A: The starting material is likely stable, but the coupling conditions are causing epimerization.
The Mechanism:
Allo-Isoleucine is a
Wait, clarification: If H-Allo-Ile-OtBu is the amine component (C-terminus), it does not racemize during its own attachment. The risk of racemization for H-Allo-Ile-OtBu occurs if you are performing fragment condensation where Allo-Ile is the activated C-terminus, OR if the basic conditions used to neutralize the HCl salt are too harsh, promoting enolization.
More likely scenario: You are observing the epimerization of the incoming amino acid because the H-Allo-Ile amine is sterically hindered (poor nucleophile). Slow coupling allows the activated incoming amino acid to sit in solution longer, increasing its window for racemization (via oxazolone formation).
Visualizing the Risk (Oxazolone Pathway):
Figure 1: The "Slow Coupling" trap. Because Allo-Ile is bulky, the incoming activated amino acid waits longer to react, increasing the probability of it cyclizing into an Oxazolone and racemizing.
Troubleshooting Protocol:
-
Switch Bases: Avoid DIPEA (Diisopropylethylamine) if possible during the coupling step. Use TMP (2,4,6-Trimethylpyridine / Collidine) . Collidine is a weaker base that is sufficient to neutralize the HCl salt but less likely to strip the
-proton from the activated species [1]. -
Change Coupling Reagents:
-
Avoid: HATU/HBTU (High reactivity but high risk of epimerization if the nucleophile is slow).
-
Recommended:DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1] This combination generates an active ester that is less prone to oxazolone formation than the uronium salts, maintaining chirality even with slow nucleophiles [2].
-
Topic 2: Coupling Efficiency (Steric Hindrance)
Q: My coupling yield is stuck at <80% even after 2 hours. How do I force the reaction?
A: The
Optimization Strategy:
| Parameter | Standard Protocol | Recommended for H-Allo-Ile-OtBu |
| Concentration | 0.1 - 0.2 M | 0.3 - 0.5 M (High concentration drives kinetics) |
| Temperature | Room Temp (25°C) | 50°C (Microwave or Conventional) Caution: Only if Cys/His are absent. |
| Reagent | HBTU/DIPEA | COMU/Oxyma/Collidine or HATU/HOAt/Collidine |
| Cycles | Single Coupling | Double Coupling (1 hr + 1 hr fresh reagents) |
The "Soft-Hard" Protocol:
-
Neutralization: Dissolve H-Allo-Ile-OtBu.HCl in DMF. Add 1.0 eq of Collidine to neutralize the HCl. Do not use excess base yet.
-
Activation: Pre-activate the incoming amino acid (e.g., Fmoc-Phe-OH) with DIC/Oxyma for 2 minutes.
-
Addition: Combine.
-
Chase: If the Kaiser test is still positive after 1 hour, perform a second coupling using a smaller, more reactive species like HATU for a short burst (15 mins).
Topic 3: Diketopiperazine (DKP) Formation
Q: Mass spec shows a peak corresponding to [M - (Residue1 + Residue2)]. Is my peptide cleaving?
A: Yes, you are seeing Diketopiperazine (DKP) formation . This is a specific risk for C-terminal esters like H-Allo-Ile-OtBu.
The Mechanism: After you couple the second amino acid (AA2) and remove its Fmoc group, the free amine of AA2 can curl back and attack the carbonyl of the Allo-Ile-OtBu ester. This cyclizes the dipeptide, cleaving it from the rest of the chain (or preventing further growth in solution).
-
Risk Factor: Extremely high if AA2 is Proline , Glycine , or a D-amino acid.
-
Catalyst: Basic conditions (e.g., 20% Piperidine used for Fmoc removal).
Figure 2: DKP formation pathway. The free amine of the second residue attacks the C-terminal ester, ejecting the tert-butyl group and forming a cyclic byproduct.
Prevention Guide:
-
Use Trityl Protection (Solution Phase): If possible, use Trityl (Trt) protection for the N-terminus of AA2 instead of Fmoc. Trt can be removed with mild acid (1% TFA), avoiding the basic conditions that catalyze DKP formation.
-
Short Deprotection Times (SPPS/Fmoc): If using Fmoc, reduce deprotection time. Use 20% Piperidine/0.1M HOBt in DMF. The HOBt suppresses the DKP side reaction by buffering the basicity [3].
-
Bulky Groups Help: Ironically, the steric bulk of Allo-Ile helps prevent DKP compared to Glycine, but if AA2 is Proline, the risk remains critical.
Topic 4: Handling the HCl Salt
Q: Can I just add DIPEA to the coupling mixture to handle the .HCl salt?
A: You can, but "In Situ Neutralization" requires precision.
If you add the base to H-Allo-Ile-OtBu.HCl before adding the activated amino acid, the free amine sits in a basic solution. This can lead to:
-
Hydrolysis: Slow hydrolysis of the OtBu ester if water is present.
-
Air Oxidation: Free amines can oxidize over time.
Best Practice (Salt Exchange): For critical applications, perform a quick liquid-liquid extraction to remove the HCl before reaction:
-
Dissolve H-Allo-Ile-OtBu.HCl in EtOAc.
-
Wash once with saturated NaHCO₃ (cold).
-
Wash once with Brine.
-
Dry over Na₂SO₄ and concentrate.
-
Use the free amine immediately.
If you must use in situ neutralization: Add the base (Collidine or NMM) simultaneously with the coupling reagent, not significantly beforehand.
References
-
ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. Retrieved from [Link]
Sources
Introduction: Navigating the Challenges of Sterically Hindered Residues
<Technical Support Center
Topic: Optimizing Coupling Conditions for Sterically Hindered Amino Acids For: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
In the field of peptide synthesis, the incorporation of sterically hindered amino acids—such as α,α-disubstituted residues (e.g., Aib, α-aminoisobutyric acid), N-methylated amino acids, or β-branched amino acids (Val, Ile)—represents a significant synthetic hurdle. Standard solid-phase peptide synthesis (SPPS) protocols often result in low coupling yields, incomplete reactions, and potential epimerization. This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome these challenges, ensuring the successful synthesis of complex peptides.
Frequently Asked Questions (FAQs)
Q1: What defines a "sterically hindered" amino acid?
A: A sterically hindered amino acid possesses bulky substituents on or near its α-carbon or α-amino group. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down or preventing the formation of the peptide bond. Key examples include:
-
α,α-disubstituted amino acids: Aib (α-aminoisobutyric acid), where the α-carbon has two methyl groups.
-
β-branched amino acids: Valine (Val) and Isoleucine (Ile), with branching at the β-carbon.
-
N-methylated amino acids: Residues where the backbone amide nitrogen is methylated, reducing its nucleophilicity and adding bulk.
-
Residues with bulky side-chain protecting groups: For example, Arginine protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).
Q2: Why do my standard coupling protocols (e.g., DIC/HOBt) fail for these residues?
A: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt) form active esters that are often not reactive enough to overcome the significant energy barrier imposed by steric hindrance.[1][2] The reaction kinetics are too slow, leading to incomplete acylation of the N-terminal amine. For particularly challenging couplings, you need a more potent activation strategy.
Q3: What are the tell-tale signs of a failed or incomplete coupling reaction?
A: The most direct method for monitoring reaction completion is a qualitative colorimetric test on a few resin beads.
-
Positive Kaiser Test (Blue Beads): Indicates the presence of unreacted primary amines, signaling an incomplete coupling.
-
Positive Chloranil Test (Blue/Green Beads): Used to detect unreacted secondary amines (e.g., after coupling to Proline or an N-methylated residue). Beyond these tests, downstream analysis of the crude peptide by LC-MS will reveal the consequences of failed couplings, such as the presence of deletion sequences (truncated peptides) or peptides capped by subsequent reagents, leading to low purity and yield of the target peptide.[3]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental issues with a focus on the underlying chemical principles and actionable solutions.
Problem 1: Low Coupling Efficiency & Deletion Sequences
This is the most common issue when dealing with hindered residues. The solution lies in systematically enhancing the potency of your coupling chemistry.
For hindered couplings, carbodiimides are often insufficient. Aminium/Uronium or Phosphonium salt-based reagents are required as they generate more highly reactive active ester intermediates.[4]
-
Mechanism Insight: The superiority of reagents like HATU lies in the nature of the active ester they form. HATU generates a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance (neighboring group participation), which accelerates the aminolysis step.[2][4] This makes it more effective than its HOBt-based counterpart, HBTU.[5][6]
-
Data-Driven Decision Making:
| Coupling Reagent | Class | Active Ester Formed | Key Advantage for Hindered Couplings | Considerations |
| DIC/HOBt | Carbodiimide | OBt-ester | Low cost, good for routine synthesis. | Often insufficient for hindered residues; risk of racemization.[1][2] |
| HBTU | Aminium | OBt-ester | More effective than carbodiimides. | Can cause guanidinylation of the free N-terminus if not pre-activated.[4][7] |
| HATU | Aminium | OAt-ester | "Gold standard" for difficult couplings due to highly reactive ester and anchimeric assistance.[2][4][5] | Higher cost; potential for guanidinylation side reaction.[8] |
| COMU | Aminium | Oxyma-ester | Reactivity comparable or superior to HATU; non-explosive byproducts.[1][9] | Limited solution stability.[4] |
| PyBOP/PyBrOP | Phosphonium | OBt/OBr-ester | PyBrOP is highly reactive and effective for N-methyl and Aib residues. | PyBrOP can increase racemization risk with prolonged coupling times.[1] |
For hindered amino acids, a standard 30-60 minute coupling time may be insufficient.
-
Actionable Step: Extend the coupling time to 2-4 hours or perform a "double coupling," where after the first coupling, the vessel is drained and the resin is treated with a fresh solution of activated amino acid for a second reaction cycle.[10][11]
Elevating the temperature can provide the necessary energy to overcome the activation barrier and disrupt peptide chain aggregation, which can also hinder coupling.[3][12]
-
Microwave-Assisted SPPS: Microwave energy is a highly efficient way to heat the reaction, dramatically accelerating coupling kinetics for difficult sequences.[3][13][14] Temperatures of 60-75°C are commonly used.[3][10]
-
Conventional Heating: If a microwave synthesizer is unavailable, the reaction vessel can be heated to 35-50°C using a heating mantle.[12]
Problem 2: Epimerization (Racemization) of the Amino Acid
Aggressive activation conditions required for hindered couplings can increase the risk of epimerization, where the stereochemistry at the α-carbon is inverted. This occurs via abstraction of the α-proton, often through an oxazolone intermediate.[1][15]
The base used during activation plays a critical role.
-
Mechanism Insight: N,N-Diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base commonly used in SPPS. However, its strength can promote α-proton abstraction. 2,4,6-Collidine is a bulkier, slightly weaker base. Its steric hindrance makes it less efficient at abstracting the α-proton, thereby reducing the risk of epimerization, while still being effective at promoting the coupling reaction.[1]
-
Recommendation: For couplings known to be at high risk of racemization, substitute DIPEA with 2,4,6-Collidine or N-Methylmorpholine (NMM).[1]
Additives like HOAt and OxymaPure are more effective at suppressing racemization than HOBt.[2][15][16] Their corresponding active esters are highly reactive, leading to rapid aminolysis that outcompetes the rate of epimerization.[2]
Advanced Strategies for "Impossible" Sequences
When even the most potent coupling reagents fail, more advanced techniques are required.
Use of Pseudoproline Dipeptides
Peptide chain aggregation, where the growing peptide folds back on itself via hydrogen bonds, can make the N-terminus inaccessible.[15] Pseudoproline dipeptides are powerful tools to disrupt this secondary structure formation.[15][17]
-
How it Works: A pseudoproline is a temporary, reversible modification of a Ser or Thr residue into a proline-like oxazolidine ring. This introduces a "kink" in the peptide backbone, disrupting hydrogen bonding patterns that lead to aggregation.[15][18] The native structure is fully restored during the final acidic cleavage step.[15]
-
Application: Insert a pseudoproline dipeptide (e.g., Fmoc-Phe-Thr(ψMe,Mepro)-OH) every 6-8 residues within a sequence prone to aggregation to maintain its solubility and reactivity.[11]
Fragment Condensation
For very long or extremely difficult peptides, synthesizing the entire sequence linearly may be impractical.
-
Strategy: The peptide is synthesized in several smaller, protected fragments. These fragments are then purified and ligated together in solution or on the solid phase to form the final product.[19][20]
-
Native Chemical Ligation (NCL): A powerful fragment condensation method where a peptide fragment with a C-terminal thioester is reacted with another fragment containing an N-terminal Cysteine residue.[21] This technique is essential for the synthesis of small proteins.[21]
Visualizations & Key Workflows
Diagram: HATU Activation Mechanism
This diagram illustrates why HATU is superior for hindered couplings. The key is the formation of the highly reactive OAt-ester, facilitated by the HOAt moiety.
Caption: Mechanism of amino acid activation using HATU.
Diagram: Troubleshooting Workflow for Low Coupling Yield
A logical decision tree for addressing incomplete coupling reactions.
Caption: Decision tree for troubleshooting low coupling efficiency.
Protocols: Field-Validated Methodologies
Protocol 1: High-Efficiency Coupling of a Hindered Amino Acid (e.g., Aib)
This protocol is designed for manual SPPS to maximize the incorporation of a challenging residue.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.[5][7] Confirm the presence of free amines with a positive Kaiser test.[5]
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-Aib-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in a minimal volume of DMF.
-
Activation: Add 2,4,6-Collidine (8 eq.) to the activation solution and vortex briefly for 1-2 minutes. Pre-activation is crucial to prevent side reactions.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Remove a small sample of resin beads, wash thoroughly, and perform a Kaiser test. If the test is still positive, perform a second coupling (double couple) with fresh reagents for another 2 hours.
-
Washing: Once the Kaiser test is negative (beads are yellow/colorless), drain the reaction solution and wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove all residual reagents and byproducts.[5]
Protocol 2: Capping Unreacted Amines after a Failed Coupling
If a coupling cannot be driven to completion, it is critical to cap the unreacted N-termini to prevent the formation of deletion sequences.
-
Wash: After the final coupling attempt, wash the resin with DMF (3x).
-
Capping Solution: Prepare a solution of 10% Acetic Anhydride and 1% DIPEA in DMF.
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Confirmation & Wash: Perform a Kaiser test, which should now be negative. Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next Fmoc deprotection step.[12]
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
HATU in Modern Peptide Synthesis: Mechanism, Selectivity, and Applications. Online Inhibitor. [Link]
-
Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]
-
Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
-
Using double coupling to improve your peptide synthesis. Biotage. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. National Institutes of Health. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. National Institutes of Health. [Link]
-
Epimerisation in Peptide Synthesis. National Institutes of Health. [Link]
-
Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. National Institutes of Health. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Publications. [Link]
-
Long peptide Synthesis. JPT. [Link]
-
Introduction to Peptide Synthesis. National Institutes of Health. [Link]
-
Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. Neuland Labs. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. RSC Publishing. [Link]
-
Epimerisation of Peptide. Bentham Science. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. americapeptides.com [americapeptides.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biotage.com [biotage.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. chempep.com [chempep.com]
- 19. jpt.com [jpt.com]
- 20. How to Choose the Right Custom Peptide Synthesis Method [neulandlabs.com]
- 21. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in Allo-Isoleucine Peptides
Status: Operational Specialist: Senior Application Scientist Topic: Allo-Isoleucine (allo-Ile) Incorporation & Aggregation Management
Introduction: The Allo-Isoleucine Paradox
Welcome to the technical support hub for allo-isoleucine peptides. You are likely here because you are encountering the "Allo-Ile Paradox": the very feature that makes allo-Ile valuable—its resistance to proteolysis and ability to lock specific backbone conformations—is driving your peptide into insoluble aggregates.
Allo-isoleucine is a diastereomer of isoleucine with an inverted stereocenter at the
This guide provides self-validating protocols to troubleshoot these issues from synthesis to storage.
Module 1: Synthesis Troubleshooting
Issue: Low yield, deletion sequences, or resin aggregation.
The Mechanism:
The
Diagnostic Workflow: The Coupling Check
Q: My crude purity is low. Is it aggregation on-resin or poor coupling?
A: Perform the Micro-Cleavage Test .
-
Take 5 mg of resin after the allo-Ile coupling step.
-
Cleave for 30 mins.
-
Analyze via HPLC/MS.
-
Result A: Main peak is Target + allo-Ile. -> Proceed.
-
Result B: Main peak is Target (missing allo-Ile). -> Coupling Failure.
-
Corrective Protocol: The Steric Breaker Method
If coupling fails, implement this tiered protocol. Do not proceed to the next tier unless the previous one fails.
| Tier | Method | Technical Rationale |
| 1 | Double Coupling | Re-treat resin with fresh reagents (e.g., HATU/HOAt) for 2x the standard time. |
| 2 | Elevated Temperature | Heat coupling reaction to 50°C (microwave or water bath). Warning: Watch for racemization (use OxymaPure). |
| 3 | Chaotropic Wash | Wash resin with 0.1M LiCl in DMF before coupling to disrupt inter-chain H-bonds (resin aggregation). |
| 4 | Pseudoproline Dipeptides | If allo-Ile is preceded by Ser/Thr, use a pseudoproline dipeptide unit to induce a "kink" and break |
Visualization: Synthesis Logic Flow
Figure 1: Decision tree for troubleshooting synthetic failures involving steric hindrance at the allo-Ile site.
Module 2: Solubilization & Purification
Issue: Peptide precipitates during HPLC or is insoluble in water.
The Mechanism:
Allo-Ile is highly hydrophobic. When multiple allo-Ile residues are present, they form a "hydrophobic core" that excludes water. Furthermore, the stereochemistry of allo-Ile can stabilize
The Solubilization Matrix
Use this table to select the correct solvent before attempting purification or assay.
| Peptide Charge (at pH 7) | Primary Solvent (Dissolution) | Diluent (for HPLC/Assay) | Mechanism |
| Acidic (Net -) | 0.1% NH₄OH or 10% Ammonium Bicarbonate | Water/Buffer | Deprotonation increases repulsion between chains. |
| Basic (Net +) | 10% Acetic Acid | Water/Buffer | Protonation increases repulsion. |
| Neutral / Hydrophobic | HFIP (Hexafluoroisopropanol) or DMSO | Water (Dropwise) | HFIP disrupts secondary structure ( |
| Aggregated (Gelled) | 6M Guanidine HCl or 8M Urea | Buffer (Dialysis required) | Chaotropes denature the aggregates completely. |
Q&A: Purification Blockages
Q: My peptide elutes as a broad, tailing peak or "ghost peaks" on HPLC. A: This indicates on-column aggregation. The peptide is transitioning between monomer and aggregate forms during elution.
-
Fix: Heat the column to 40-60°C.
-
Fix: Use a C4 column instead of C18 (lower hydrophobicity reduces irreversible binding).
-
Fix: Add 10-20% isopropanol or HFIP to Mobile Phase B.
Q: I dissolved it in DMSO, but it precipitated when I added water. A: You triggered "Hydrophobic Collapse."
-
Protocol: Do not add water to the peptide. Add the peptide/DMSO solution dropwise into the vortexing water/buffer. This prevents local high concentrations that trigger nucleation.
Module 3: Storage & Stability (The "Gelation" Issue)
Issue: Sample was clear yesterday but is cloudy or gelled today.
The Mechanism:
Peptides containing allo-Ile are prone to forming amyloid-like fibrils over time. This is a thermodynamic trap. Once formed, these
Validation Experiment: Thioflavin T (ThT) Assay
Before using a stored peptide, validate its structural integrity.
-
Mix 10 µM peptide with 20 µM Thioflavin T in buffer.
-
Measure fluorescence (Ex: 440nm, Em: 480nm).
-
High Fluorescence = Amyloid Fibrils present (Do not use for bio-assays).
-
Low Fluorescence = Monomeric/Amorphous (Safe to use).
Visualization: Solubilization & Recovery Workflow
Figure 2: The "Self-Validating" Solubilization Protocol. Always determine charge before selecting a solvent.
References
-
GenScript. Peptide Solubility Guidelines. [Link]
-
National Institutes of Health (PMC). Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure. (Context on beta-sheet/hydrophobic aggregation mechanisms). [Link]
-
Royal Society of Chemistry. A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine. [Link]
purification of peptides synthesized with H-Allo-Ile-OtBu.HCl
Technical Support Center: Purification of Peptides Synthesized with H-Allo-Ile-OtBu.HCl
Core Technical Overview
Product Context: H-Allo-Ile-OtBu.HCl is the hydrochloride salt of the tert-butyl ester of L-allo-isoleucine. Unlike standard L-isoleucine (2S,3S), L-allo-isoleucine possesses the (2S,3R) configuration. This building block is primarily used in solution-phase synthesis or convergent synthesis strategies where the C-terminus must be protected as an ester to prevent polymerization while the free amine acts as the nucleophile.
The Purification Challenge: The primary difficulty in purifying peptides containing allo-isoleucine is distinguishing the desired product from its stereoisomers.
-
Diastereomeric Contamination: The starting material may contain trace L-isoleucine (2S,3S).
-
Epimerization (Racemization): During coupling, the
-carbon of L-allo-Ile can epimerize from (2S) to (2R), resulting in the formation of D-isoleucine (2R,3R) residues within the peptide chain. -
Hydrophobic Aggregation: Allo-isoleucine is highly hydrophobic, leading to peptide aggregation and broad peaks during HPLC.
Troubleshooting Guide
Issue 1: "My HPLC chromatogram shows a 'split' peak or a shoulder on the main peak."
Diagnosis: This is likely diastereomeric impurity . The "shoulder" is often the L-Ile or D-Ile analog of your target peptide. Because they share identical mass, MS alone cannot distinguish them. Root Cause:
-
Contaminated Starting Material: Commercial H-Allo-Ile-OtBu.HCl often contains 0.5–2% L-Ile.
-
Epimerization: If the Allo-Ile residue was activated (e.g., if it wasn't the C-terminal residue but used in a fragment condensation), base-catalyzed enolization at the
-carbon may have occurred.
Corrective Action:
-
Optimize Gradient: Shallow gradients are essential. Use a slope of 0.25% to 0.5% B per minute rather than the standard 1% B/min.
-
Temperature Control: Lower the column temperature to 15–20°C . Separation of Ile/Allo-Ile diastereomers is often entropy-driven; lower temperatures can enhance resolution by reducing conformational interconversion rates.
-
Column Switching: If C18 fails, switch to a Phenyl-Hexyl or C30 column. These stationary phases offer alternative selectivity based on
- interactions or shape selectivity, which can better resolve the subtle steric differences between the ethyl and methyl groups at the -position.
Issue 2: "The peptide is insoluble or elutes as a broad smear."
Diagnosis: Hydrophobic aggregation. The tert-butyl group (if still present) and the isoleucine side chain contribute significantly to hydrophobicity. Corrective Action:
-
Chaotropic Agents: Add 0.1 M NaClO₄ (sodium perchlorate) to the mobile phase. This disrupts hydrogen bonding networks and aggregation.
-
Elevated Temperature: Conversely to the diastereomer separation issue, if purity is confirmed but peak shape is poor due to aggregation, increase column temperature to 60°C (ensure column stability). Note: This trades resolution for peak shape.
-
Solvent System: Switch from Acetonitrile/Water to Isopropanol/Acetonitrile/Water (e.g., 50:50 B solvent). Isopropanol has stronger solvating power for hydrophobic peptides.
Issue 3: "I observe a mass shift of +56 Da or +100 Da in the crude."
Diagnosis: Incomplete deprotection.
-
+56 Da: Retention of a tert-butyl (tBu) group.
-
+100 Da: Retention of a Boc group (if used upstream). Root Cause: H-Allo-Ile-OtBu.HCl is often used in strategies where the OtBu is removed last. The steric bulk of the allo-isoleucine side chain (beta-branched) can hinder the acidolysis of the C-terminal ester. Corrective Action:
-
Extend the TFA cleavage time. Use a "scavenger-rich" cocktail (e.g., TFA:TIPS:H2O 95:2.5:2.5) and stir for 3–4 hours instead of the standard 2 hours.
Frequently Asked Questions (FAQs)
Q1: How do I handle the HCl salt form (H-Allo-Ile-OtBu.HCl) in coupling reactions? A: You must neutralize the HCl salt in situ to release the free amine for coupling. Add exactly 1.0 equivalent of a tertiary base like DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine) to the reaction mixture.
-
Warning: Do not use an excess of base (e.g., >1.2 eq) during coupling, as this promotes epimerization of the activated carboxyl component reacting with the Allo-Ile.
Q2: Can I distinguish L-Allo-Ile and L-Ile peptides by Mass Spectrometry?
A: No. They are isomers with identical molecular weights. You must use high-resolution RP-HPLC or LC-MS/MS with fragmentation patterns that might differ slightly, but chromatographic separation is the gold standard. NMR (
Q3: Which HPLC column is best for Allo-Ile peptides? A: While C18 is the workhorse, C30 (Triacontyl) columns are superior for separating hydrophobic structural isomers. The long alkyl chains provide greater "shape selectivity," interacting differently with the spatial arrangement of the methyl/ethyl groups on the Allo-Ile side chain.
Experimental Protocol: High-Resolution Purification Workflow
Objective: Isolate high-purity peptide containing L-Allo-Ile, free of D-Ile or L-Ile diastereomers.
Table 1: Mobile Phase Composition
| Component | Solvent A (Aqueous) | Solvent B (Organic) |
|---|---|---|
| Base Solvent | Milli-Q Water | Acetonitrile (HPLC Grade) |
| Modifier | 0.1% TFA (Trifluoroacetic acid) | 0.1% TFA |
| Optional Additive | 10% Isopropanol (if aggregation occurs) | — |
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve crude peptide in 20% Acetonitrile / 80% Water . If insoluble, add minimal DMSO or DMF (max 5% v/v).
-
Filter through a 0.22 µm PTFE filter to remove particulates.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any aggregates.
-
-
Screening Run (Analytical):
-
Focused Gradient Optimization (Critical Step):
-
Calculate the elution %B from the screening run (e.g., peptide elutes at 40% B).
-
Design a shallow gradient centered on this value:
-
Start: 35% B
-
End: 45% B
-
Time: 20 minutes (Slope: 0.5% B/min ).
-
-
Temperature: Set column oven to 15°C (or room temp if uncontrolled).
-
-
Preparative Purification:
-
Scale up the optimized shallow gradient to the prep column.
-
Fraction Collection: Collect peaks in small slices (e.g., 0.5 minute intervals) across the main peak, especially the leading and trailing edges where diastereomers often co-elute.
-
-
Purity Verification:
-
Re-analyze fractions using an orthogonal method (e.g., change modifier from TFA to Formic Acid, or use a Phenyl-Hexyl column) to ensure no hidden impurities exist under the main peak.
-
Visual Guide: Purification Decision Tree
Caption: Decision tree for the purification of Allo-Ile containing peptides, addressing solubility and diastereomer separation.
References
-
Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from
-
Mant, C. T., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Institutes of Health. Retrieved from
-
SIELC Technologies. (n.d.). HPLC Separation of allo-D-isoleucine and L-isoleucine. Retrieved from
-
BenchChem. (2025).[3] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. Retrieved from
-
ChemicalBook. (2016). H-D-LEU-OTBU HCL synthesis and properties. Retrieved from
Sources
Technical Support Center: High-Efficiency Peptide Synthesis with H-Allo-Ile-OtBu.HCl
Topic: Improving the yield of peptide synthesis with H-Allo-Ile-OtBu.HCl Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Troubleshooting Center
Introduction: Taming the Steric Beast
H-Allo-Ile-OtBu.HCl presents a unique "double-threat" in peptide synthesis: extreme steric hindrance combined with stereochemical volatility .
-
The Steric Wall: As a
-branched amino acid, the bulky side chain adjacent to the amine hinders nucleophilic attack. Standard protocols often result in incomplete coupling (deletion sequences). -
The Chiral Trap: Allo-Isoleucine is a diastereomer of Isoleucine. The
-proton is susceptible to base-catalyzed abstraction, leading to epimerization (conversion to Isoleucine) or racemization. -
The Salt Factor: Supplied as a hydrochloride salt (.HCl), it requires precise neutralization to release the reactive free amine without triggering aggregation or premature side reactions.
This guide moves beyond standard "add and stir" protocols, offering a mechanism-based approach to maximizing yield while preserving chiral integrity.
Module 1: Pre-Synthesis Preparation (The Foundation)
Objective: Correctly handling the HCl salt form to ensure bioavailability of the amine.
The Critical Step: In Situ Neutralization
Do not perform an aqueous extraction (e.g., bicarbonate wash) to free-base H-Allo-Ile-OtBu.HCl prior to reaction. This risks hydrolysis of the acid-sensitive tert-butyl ester (OtBu). Instead, use in situ neutralization.
Protocol:
-
Solvent Selection: Dissolve H-Allo-Ile-OtBu.HCl in NMP (N-Methyl-2-pyrrolidone) rather than DMF. NMP offers superior solvation for
-branched amino acids and reduces aggregation. -
Stoichiometry: Use exactly 1.0 equivalent of base relative to the HCl salt. Excess base here is the primary cause of epimerization before coupling even begins.
-
Base Choice:
-
Standard: DIEA (Diisopropylethylamine).[1]
-
High-Risk (Chiral Sensitive):2,4,6-Trimethylpyridine (TMP / Collidine) . Collidine is a weaker base (pKa ~7.4) than DIEA (pKa ~10.5), sufficient to neutralize HCl but less likely to abstract the
-proton.
-
Module 2: Coupling Strategies (The Core)
Objective: Overcoming the steric barrier of the Allo-Ile amine.
Strategy A: The "Safe & Steady" (DIC / Oxyma Pure)
Recommended for: Initial attempts, minimizing epimerization.
Carbodiimide coupling with Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) is currently the gold standard for hindered couplings, offering reaction rates comparable to HOAt but with significantly lower racemization risks [1, 2].
-
Activator: DIC (Diisopropylcarbodiimide).
-
Mechanism: Generates an Oxyma active ester, which is highly reactive but stable enough to prevent oxazolone formation (the pathway to racemization).
Strategy B: The "Nuclear Option" (HATU / HOAt)
Recommended for: Failed couplings with Strategy A, extremely bulky incoming residues (e.g., Val, Ile, Thr).
HATU generates the highly reactive Aza-benzotriazole ester. It drives the reaction through the steric wall but requires strict base control.
-
Critical Modification: Do NOT use DIEA with HATU for this specific coupling. The combination of HATU's high activation and DIEA's basicity rapidly epimerizes Allo-Ile.
-
The Fix: Use Collidine as the base.
Comparative Data: Coupling Efficiency vs. Epimerization
| Coupling System | Reaction Rate | Epimerization Risk | Recommended For |
| DIC / Oxyma | High | Very Low (<1%) | Standard coupling to H-Allo-Ile |
| HATU / DIEA | Very High | High (5-15%) | Avoid (unless achiral incoming AA) |
| HATU / Collidine | High | Low (<2%) | Difficult sequences (e.g., Fmoc-Val-OH + H-Allo-Ile) |
| HBTU / DIEA | Moderate | Moderate | Not recommended for steric hindrance |
Module 3: Visualization of Workflows
Figure 1: The Coupling Decision Matrix
A logic flow to select the correct reagents based on the incoming amino acid.
Caption: Decision tree for selecting coupling reagents to balance yield vs. chiral integrity.
Module 4: Troubleshooting & FAQs
Troubleshooting Guide
Issue 1: Low Yield (Incomplete Coupling)
-
Diagnosis: Mass spec shows unreacted H-Allo-Ile-OtBu (M+H peak) or deletion sequence.
-
Root Cause: Steric clash prevents the activated ester from reaching the amine.
-
Solution:
-
Double Coupling: Perform the coupling twice (2 x 1 hour).
-
Switch Solvent: Use 100% NMP instead of DMF.
-
Temp Boost: Heat to 50°C (Max). Warning: Do not exceed 60°C to prevent OtBu cleavage.
-
Issue 2: Epimerization (Allo-Ile
-
Diagnosis: HPLC shows a "split peak" or shoulder with the same mass.
-
Root Cause: Base strength is too high, abstracting the
-proton. -
Solution:
-
Switch base from DIEA to Collidine (TMP) .
-
Reduce activation time: Pre-activate the incoming AA for only 30 seconds before adding to the H-Allo-Ile solution.
-
Issue 3: Loss of OtBu Group (-56 Da)
-
Diagnosis: Mass spec shows [M-56] peak.
-
Root Cause: Acidic contamination in the solvent or excessive heat.
-
Solution:
-
Ensure NMP/DMF is "Amine Free" and neutral.
-
If using HOBt, ensure it is anhydrous (water + HOBt is acidic). Switching to Oxyma eliminates this acidity risk.
-
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation to speed up the coupling to H-Allo-Ile? A: Yes, but with strict limits. Use 50°C - 60°C max . Higher temperatures (>75°C) significantly increase the risk of OtBu thermal elimination and epimerization of the Allo-Ile center [3].
Q: Why is my reaction mixture cloudy when I add the base? A: This is likely the formation of Diisopropylethylammonium Chloride (DIEA.HCl) or the Collidine salt precipitating out. This is normal in DCM or Ether, but should remain mostly soluble in DMF/NMP. If heavy precipitation occurs, it may hinder mixing. Add more NMP.
Q: Can I use PyBOP instead of HATU? A: PyBOP is a phosphonium salt and creates the same OBt ester as HBTU/BOP. It is generally less effective than HATU for sterically hindered couplings. If you must avoid uronium salts (HATU), use PyAOP (the HOAt analog of PyBOP) for better steric performance.
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2][4] Chemistry – A European Journal.
-
El-Faham, A., & Albericio, F. (2011).[2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies." The Journal of Organic Chemistry.
-
Carpino, L. A., et al. (2002). "The 7-Azabenzotriazole-1-yl-oxy Tris (pyrrolidino) phosphonium Hexafluorophosphate (PyAOP)/7-Azahydroxybenzotriazole (HOAt) Coupling System." Journal of the Chemical Society.
Sources
common pitfalls to avoid when using H-Allo-Ile-OtBu.HCl
Welcome to the H-Allo-Ile-OtBu.HCl Technical Support Center .
As a Senior Application Scientist, I have structured this guide to address the unique stereochemical and steric challenges posed by H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride). This compound is not merely a building block; it is a stereochemically sensitive reagent where the (2S, 3R) configuration must be rigorously maintained against thermodynamic drivers that favor epimerization.
Part 1: Compound Profile & Critical Parameters
H-Allo-Ile-OtBu.HCl differs from standard Isoleucine derivatives by the configuration at the
| Parameter | Specification / Data |
| Chemical Name | L-Allo-Isoleucine tert-butyl ester hydrochloride |
| Stereochemistry | (2S, 3R)-2-amino-3-methylpentanoate |
| Protecting Group | OtBu (tert-butyl ester) - Acid Labile ( |
| Salt Form | HCl (Protonated Amine, |
| Critical Risk | Epimerization at |
| Solubility | Soluble in DMF, DCM, MeOH. Hydrophobic side chain promotes aggregation.[2][3] |
Part 2: Troubleshooting & FAQs
Ticket #01: "I'm seeing a 'doublet' peak in my HPLC after coupling. Is this contamination?"
Diagnosis: This is likely epimerization , not contamination.
Technical Explanation: Allo-isoleucine is sterically hindered at the
-
The Shift: Inversion of L-Allo-Ile (2S, 3R) at the C2 position creates D-Ile (2R, 3R). These are diastereomers and will separate on standard C18 HPLC.
Protocol Correction (The "Low-Base" System):
-
Avoid Pre-activation: Do not mix your coupling reagents (e.g., HATU/DIEA) with the carboxylic acid long before adding the H-Allo-Ile-OtBu.HCl.
-
Switch Bases: Replace Triethylamine (TEA) with Diisopropylethylamine (DIEA) or Collidine. TEA is more nucleophilic and promotes racemization.
-
Use Additives: Always use Oxyma Pure or HOAt with carbodiimides (DIC) to suppress racemization [1].
Ticket #02: "My yield is low, and the reaction mixture turned cloudy."
Diagnosis: Incomplete neutralization of the HCl salt or salt precipitation.
Technical Explanation: The HCl salt (
The "In-Situ" Neutralization Workflow: Do not perform a separate wash step to remove HCl. Instead, neutralize in situ to maintain solubility and reduce handling losses.
Step-by-Step Protocol:
-
Dissolve: Dissolve H-Allo-Ile-OtBu.HCl in DMF (preferred over DCM for solubility).
-
Stoichiometry: Add exactly 1.0 equivalent of DIEA relative to the Allo-Ile salt to neutralize the HCl.
-
Coupling: Immediately add the pre-activated carboxylic acid (e.g., Fmoc-AA-OH + HATU + 1.0 eq DIEA).
-
Note: The total base usage is critical. Excess base promotes epimerization.
-
Ticket #03: "Can I use TFA to dissolve the sample for analysis?"
Diagnosis: CRITICAL ERROR. Technical Explanation: The OtBu (tert-butyl ester) group is highly acid-labile. Exposure to Trifluoroacetic Acid (TFA), even at low concentrations (1-5%), will cleave the ester, yielding the free carboxylic acid (H-Allo-Ile-OH). This destroys your protecting group strategy [2].
Safe Analysis Protocol:
-
NMR/HPLC Solvent: Use DMSO-d6 or Acetonitrile/Water (neutral pH).
-
If Acid is Needed: Use mild acetic acid or a phosphate buffer at pH 4-5. Avoid strong mineral acids or TFA.
Part 3: Visualization of Critical Pathways
Figure 1: Stereochemical Integrity & Epimerization Risk
This diagram illustrates the mechanism where L-Allo-Ile converts to D-Ile, creating a diastereomeric impurity detectable by HPLC.[1]
Caption: Mechanism of base-catalyzed epimerization at the
Figure 2: Optimal Coupling Workflow (In-Situ Neutralization)
Caption: Recommended workflow to minimize handling time of the free amine, reducing aggregation and epimerization risks.
Part 4: Scientific Rationale & Grounding
1. The "Allo" Distinction & NMR Validation
Standard analytical methods (LC-MS) often fail to distinguish L-Ile from L-Allo-Ile as they are isobaric (
-
Validation: If you suspect epimerization, run a 1H NMR. The L-Allo
-proton typically appears upfield relative to the L-Ile counterpart in peptide backbones [3].
2. Steric Hindrance & Coupling Reagents
The
-
Recommendation: Use HATU or COMU instead of HBTU/TBTU for difficult couplings involving Allo-Ile. The pyridinium-based coupling reagents (HATU) facilitate faster reaction rates, competing more effectively against the background rate of epimerization [1].
3. OtBu Stability
The tert-butyl ester is cleaved via an
-
Constraint: Ensure all workups prior to final deprotection are kept at pH > 4. If acid washing is required (to remove excess amine), use dilute
or Citric Acid, and perform it quickly at [4].
References
-
Greenberg, J. A., & Sammakia, T. (1999). Stability of tert-Butyl Esters. In Protective Groups in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Unsworth, W. P., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. [Link]
Sources
Technical Support Center: Analytical Monitoring of H-Allo-Ile-OtBu.HCl Coupling
Executive Summary
This guide addresses the analytical challenges associated with H-Allo-Ile-OtBu.HCl , a critical amino acid building block. Unlike standard isoleucine, the allo diastereomer (
This support module is structured to guide you through detector selection, stereochemical validation, and real-time reaction monitoring.
Module 1: The "Invisible" Analyte (Detection Strategy)
The Problem: H-Allo-Ile-OtBu lacks an aromatic ring or conjugated system. It has negligible absorbance above 210 nm. Relying on standard UV detection (254 nm) will result in "invisible" peaks, while 210 nm is susceptible to significant solvent noise and drift, especially with gradient elution.
Recommended Detection Methods
| Method | Suitability | Pros | Cons |
| CAD / ELSD | High | Universal detection; sees the salt and the ester; no chromophore needed. | Requires volatile mobile phases; destructive (cannot fractionate easily). |
| LC-MS (Single Quad) | High | High sensitivity; confirms identity via Mass ( | Requires MS-compatible buffers; OtBu group can fragment in-source if settings are too harsh. |
| Pre-column Derivatization | Medium | Adds chromophore (e.g., Fmoc-Cl, OPA) for UV detection. | Adds a manual step; changes retention time; kinetic issues if reaction isn't 100%. |
| Low-UV (205-210 nm) | Low | No special equipment needed. | High baseline drift; interference from amide solvents (DMF/NMP); low sensitivity. |
Technical Insight: The "Phantom" Peak
User Query: "I see a large peak at the solvent front that trails off. Is this my product?" Diagnosis: Likely not. This is often the HCl counterion or the injection solvent (DMF/DMSO). H-Allo-Ile-OtBu is moderately hydrophobic due to the butyl groups. On a C18 column, it should retain well away from the void volume. Switch to a Charged Aerosol Detector (CAD) or LC-MS to visualize the true amine peak.
Module 2: Stereochemical Control (Allo vs. Iso)
The Problem: The primary impurity is H-Ile-OtBu (the standard isomer,
Protocol: Marfey’s Reagent (FDAA) Derivatization
To definitively prove you have the Allo form and not the Iso form, you must derivatize. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) converts enantiomers/diastereomers into diastereomeric derivatives with distinct hydrophobicity.
Workflow:
-
Sample: Take 50 µL of reaction mixture (or starting material).
-
React: Add 100 µL of 1% FDAA in acetone + 20 µL 1M NaHCO₃. Heat at 40°C for 1 hour.
-
Quench: Add 20 µL 1M HCl to stop the reaction.
-
Analyze: Inject on C18. The DNP group provides strong UV absorbance at 340 nm (zero interference).
-
Result: The Allo derivative will elute at a significantly different time than the Iso derivative.
Visualization: Method Development Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical method based on detection and stereochemical requirements.
Module 3: Reaction Monitoring (IPC)
Context: You are coupling H-Allo-Ile-OtBu.HCl (Amine) with a Carboxylic Acid (R-COOH) using a coupling agent (e.g., HATU, EDC).
Critical Risk: The OtBu ester is acid-labile .
-
Avoid: Quenching reaction aliquots with strong acids (TFA > 1%) or heating in acidic media. This will cleave the OtBu to the free acid (H-Allo-Ile-OH), creating a false impurity peak.
-
Preferred: Quench with Acetonitrile/Water (1:1) or a mild buffer.
Step-by-Step IPC Protocol
-
Sampling: Withdraw 10 µL of the reaction mixture.
-
Quench/Dilution: Dispense into 990 µL of Acetonitrile:Water (50:50) containing 0.1% Formic Acid .
-
Why Formic? It is weaker than TFA and less likely to cleave the OtBu ester during the autosampler wait time, but sufficient to protonate the amine for MS detection.
-
-
Separation:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
-
Detection: Monitor MS (TIC) or CAD.
-
Target: Disappearance of
188 (H-Allo-Ile-OtBu). -
Target: Appearance of Product Mass (
= R-CO-Allo-Ile-OtBu).
-
Visualization: Reaction Monitoring Workflow
Figure 2: In-Process Control (IPC) workflow emphasizing the non-destructive quench to preserve the OtBu ester.
Module 4: Troubleshooting & FAQs
Q1: I am seeing a "Ghost Peak" at roughly -16 mass units from my product. What is it?
Answer: This is likely the hydrolyzed ester . If your product mass is
-
Check: Is your mobile phase using TFA? Switch to Formic Acid or Ammonium Acetate. High concentrations of TFA (0.1% is usually fine, but 0.5% is risky) can hydrolyze the tert-butyl ester over long runs.
Q2: My H-Allo-Ile-OtBu peak is splitting into two.
Answer: This indicates diastereomeric contamination .
-
Check your starting material certificate of analysis (CoA).
-
If this happened during the reaction, you might have epimerized the center. This is common if excessive base (DIPEA/TEA) was used during coupling.
-
Verification: Run the Marfey's analysis (Module 2) to confirm if the new peak is the L-Ile or D-Ile analog.
Q3: The amine peak is broad and tailing.
Answer: H-Allo-Ile-OtBu is a primary amine. On standard C18 silica, free amines interact with silanols, causing tailing.
-
Fix: Ensure your mobile phase pH is acidic (pH < 3) to keep silanols protonated, or add an ion-pairing agent (though this contaminates MS). Increasing buffer strength (e.g., 10mM Ammonium Formate) often sharpens the peak.
References
-
Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioseparation. HRC Journal of High Resolution Chromatography.
-
FDA Guidelines. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
-
Marfey, P. (1984). Determination of D-amino acids.[1][2] II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
SIELC Technologies. (2024). HPLC Separation of Allo-isoleucine and Isoleucine. Application Note.
Sources
- 1. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
Technical Guide: Solvent Optimization for H-Allo-Ile-OtBu.HCl
This guide serves as a technical support resource for researchers utilizing H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride). It is designed to troubleshoot reactivity issues, optimize solvent selection, and prevent common synthetic failures associated with this sterically hindered, salt-form amino acid derivative.
Introduction: The Dual Challenge
H-Allo-Ile-OtBu.HCl presents a unique "solubility paradox" in peptide synthesis and medicinal chemistry.
-
Ionic Lattice: As a hydrochloride salt, the N-terminus is protonated (
), requiring high-polarity solvents for initial dissociation. -
Lipophilic Shielding: The tert-butyl ester and the
-branched allo-isoleucine side chain create a hydrophobic region that resists solvation by water or highly polar protic solvents once the salt lattice is broken.
Successful utilization requires a solvent system that balances dielectric constant (to dissolve the salt) with lipophilicity (to solvate the carbon skeleton) while minimizing steric shielding during coupling.
Module 1: Solubility & Desalting (The Pre-requisite)
The most common user error is attempting to dissolve H-Allo-Ile-OtBu.HCl directly in non-polar coupling solvents (e.g., DCM, Toluene) without a neutralization strategy. The salt form is insoluble in pure Dichloromethane (DCM).
The Solvation Mechanism
To participate in nucleophilic attack, the hydrochloride salt must be "freed" to its neutral amine form (
-
Recommended Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Alternative: 10-20% DMF in DCM (if DCM is required for the coupling partner).
-
Avoid: Pure THF (poor solubility of the salt), Pure Water (hydrolysis risk of OtBu).
Step-by-Step Desalting Protocol:
-
Dissolution: Dissolve H-Allo-Ile-OtBu.HCl in minimal DMF (concentration 0.1 – 0.5 M).
-
Neutralization: Add 1.05 equivalents of a non-nucleophilic base (e.g., DIEA or NMM).
-
Verification: Ensure the solution becomes clear. A cloudy suspension indicates incomplete solvation of the salt or precipitation of the amine hydrochloride by-product.
Visual Workflow: Salt-to-Nucleophile Transition
Figure 1: The transition from stable salt to reactive nucleophile requires a polar aprotic environment to maintain the ion pair in solution before neutralization.
Module 2: Reactivity & Steric Hindrance
The allo-isoleucine side chain is
Solvent Impact on Coupling Efficiency
| Solvent System | Solubility of Salt | Reaction Kinetics | Risk Profile | Recommendation |
| DMF (Dimethylformamide) | High | Fast | High Dielectric promotes racemization of activated partner. | Preferred for difficult couplings.[1] |
| DCM (Dichloromethane) | Very Low | Slow | Good for suppressing racemization, but poor solubility. | Use only as a co-solvent (e.g., DCM:DMF 4:1). |
| THF (Tetrahydrofuran) | Low | Moderate | Salt may oil out; poor swelling of peptide resins. | Not recommended for this specific salt. |
| DMSO (Dimethyl Sulfoxide) | Very High | Fast | Difficult to remove; hygroscopic (hydrolysis risk). | Use only if DMF is restricted. |
Technical Insight: In sterically hindered systems like allo-Ile, the "Effective Molarity" of the reacting amine is reduced by the solvent cage. DMF disrupts hydrogen bonding networks better than DCM, allowing the bulky amine to penetrate the coordination sphere of the activated carboxylic acid (the coupling partner).
Module 3: Stability Risks (Epimerization & Hydrolysis)
1. Epimerization (The "Allo" Integrity)
While H-Allo-Ile-OtBu is the nucleophile (amine) and less prone to racemization than an activated ester, the conditions required to force the coupling (high temperature, strong solvents, prolonged time) can damage the incoming amino acid or the peptide chain.
-
Mechanism: High dielectric solvents (DMF/DMSO) stabilize the ionic transition states that lead to oxazolone formation or
-proton abstraction on the coupling partner. -
Prevention: If coupling a racemization-prone amino acid (e.g., Cys, His) to H-Allo-Ile-OtBu, use a low-polarity solvent mixture (DCM/DMF) and a weaker base like 2,4,6-collidine (TMP) instead of DIEA [1].
2. tert-Butyl Ester Hydrolysis
The -OtBu group is acid-labile.
-
Risk: Using unbuffered acidic solvents or "wet" solvents that become acidic over time (e.g., chlorinated solvents decomposing to HCl).
-
Control: Ensure solvents are anhydrous and amine-free (unless the amine is the reagent). Avoid TFA traces until final cleavage.
Visual Workflow: Epimerization Risk Factors
Figure 2: The steric bulk of Allo-Ile necessitates longer reaction times, which, when combined with high-polarity solvents, increases the risk of racemizing the coupling partner.
Troubleshooting & FAQs
Q1: The H-Allo-Ile-OtBu.HCl salt is not dissolving in my coupling mixture (DCM). What should I do?
-
Diagnosis: The ionic lattice energy of the HCl salt is too high for non-polar DCM.
-
Solution: Predissolve the salt in a minimum volume of DMF (e.g., 0.5 mL DMF per mmol). Add your base (DIEA) to this concentrated solution before adding it to the main DCM reaction vessel. This creates a "homogenous delivery system."
Q2: I observe low coupling yields when attaching amino acids to H-Allo-Ile-OtBu.
-
Diagnosis: Steric hindrance from the
-branch and the tert-butyl ester is blocking the nucleophilic attack. -
Solution:
-
Switch solvent to pure DMF to maximize kinetics.
-
Use a stronger coupling reagent (e.g., HATU or COMU) instead of HBTU/EDC.
-
Double coupling (repeat the reaction) is often required for allo-isoleucine derivatives.
-
Q3: Can I use MeOH or EtOH to dissolve the salt?
-
Technical Warning: While soluble, alcohols are nucleophiles. If you add an activated ester (coupling partner) to an alcoholic solution of H-Allo-Ile-OtBu, the alcohol will compete, forming methyl or ethyl esters (side product). Never use protic solvents for coupling reactions.
Q4: How do I prevent the 'Allo' form from reverting to 'Iso' form?
-
Clarification: Reversion requires epimerization at the
-carbon. This is rare for the amine component. The risk is higher for the carboxyl component. However, ensure your reaction pH does not exceed 12, as strong basic conditions can promote enolization over long periods.
References
-
Carpino, L. A., & El-Faham, A. (1995). Effect of Teriary Bases on the Coupling of Fmoc-Amino Acid Fluorides. Journal of Organic Chemistry. Link (Demonstrates 2,4,6-collidine reduces racemization compared to DIEA).
- Albericio, F., et al. (2018). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link (Stability of tert-butyl esters).
-
Paradis-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Chemistry – A European Journal. Link (Discusses solvent effects on aggregation and coupling of hindered amino acids).
Sources
Validation & Comparative
Biological Activity & Structural Impact: Allo-Isoleucine vs. Isoleucine in Peptide Therapeutics
Executive Summary
The substitution of L-isoleucine (Ile) with its diastereomer, L-allo-isoleucine (allo-Ile), represents a high-precision tool in peptide engineering. While often chemically subtle—differing only by the stereochemistry of the
The Stereochemical Divergence
To understand the biological impact, one must first grasp the structural deviation.[1] Isoleucine is unique among proteinogenic amino acids (along with Threonine) in possessing two chiral centers.[1]
| Feature | L-Isoleucine (Ile) | L-allo-Isoleucine (allo-Ile) |
| Configuration | ||
| Side Chain Orientation | Methyl group extends away from the backbone in standard | Methyl group is inverted, altering the |
| Biological Status | Canonical, Proteinogenic.[1] | Non-canonical (rare), often formed via racemization or specific biosynthesis (e.g., Maple Syrup Urine Disease).[1] |
| Proteolytic Susceptibility | High (recognized by standard proteases).[1] | Low (often unrecognizable to stereospecific proteases).[1] |
Mechanistic Implication: The inversion at C3 (
Mechanistic Case Studies
Case Study A: Teixobactin – The Hydrophobic Equivalence
Context: Teixobactin is a potent antibiotic targeting Lipid II.[1] The natural product contains the rare amino acid L-allo-enduracididine at position 10.[1] Experimental Insight: Synthesizing L-allo-enduracididine is laborious.[1] Researchers tested if the specific guanidinium group was essential or if a hydrophobic scaffold would suffice.[1]
-
Comparison: Natural Teixobactin vs. Ile
-Teixobactin vs. Leu -Teixobactin. -
Result: The Ile
and Leu analogs exhibited identical MIC values (0.25 µg/mL) against MRSA compared to the natural parent.
Case Study B: Bombinin H4 – The Isomerization Switch
Context: Bombinin H4 is an antimicrobial peptide from frog skin.[1] It naturally contains D-allo-isoleucine at position 2, derived from an L-Ile precursor via a post-translational isomerase.[1]
-
Activity Cliff: The L-Ile form is less active and less stable.[1] The D-allo-Ile form adopts a unique amphipathic helix structure that resists degradation and integrates more effectively into bacterial membranes.[1]
-
Takeaway: Here, allo-isoleucine is not just a passive analog; it is the active determinant of the peptide's biological function and stability profile.[1]
Case Study C: Insulin A3 – Probing the Steric Pocket
Context: The A3 position of Insulin (naturally Valine) is critical for receptor binding.[1]
-
Experiment: Substitution with allo-Ile (Ail) vs. Ile vs. Leu.
-
Data: While Leu
(branched at ) caused a steric clash reducing affinity by ~100-fold, allo-Ile and Ile (branched at ) showed different binding footprints. The study utilized -dynamics to show that the specific vector of the -methyl group in allo-Ile probes the "tolerance" of the receptor pocket, often yielding affinities distinct from the canonical Ile depending on the specific receptor isoform (IR-A vs IR-B).[1]
Comparative Data Analysis
The following table summarizes the impact of substituting Ile with allo-Ile (or related isomers) across different peptide classes.
| Peptide System | Substitution | Biological Outcome | Mechanism |
| Teixobactin | L-allo-End | No Change (MIC 0.25 µg/mL) | Hydrophobic core maintenance; Guanidinium not required. |
| Bombinin H | L-Ile | Increased Potency & Stability | Altered helical twist prevents proteolysis; enhances membrane pore formation. |
| Angiotensin II | Ile | Reduced Affinity | The AT1 receptor pocket is highly stereospecific; the inverted methyl causes steric clash. |
| Tachykinins | Ile | Receptor Subtype Selectivity | Shifts preference between NK1, NK2, and NK3 receptors by altering side-chain rotation.[1] |
Experimental Protocols
Protocol 1: Differentiating Ile and allo-Ile (The "W-Ion" Method)
Standard Mass Spec cannot distinguish Ile and Leu (isobaric), and certainly not Ile vs allo-Ile (diastereomeric). You must use EThcD (Electron-Transfer/Higher-Energy Collision Dissociation) or NMR .
Method A: High-Res MS (Orbitrap)
-
Digestion: Digest peptide with Trypsin/Chymotrypsin.
-
Fragmentation: Apply EThcD to generate secondary fragments.
-
Marker Identification: Look for specific w-ions (side-chain loss ions).[1]
-
Ile/allo-Ile generate distinct w-ion intensities due to the stability of the secondary radical formed at the
-carbon.[1] -
Differentiation: Compare the ratio of
to ions against a synthetic standard.
-
Method B: NMR (
-
Solvent: Dissolve peptide in
or .[1] -
Target: Focus on the
-proton ( ) and -carbon ( ).[1] -
Signal:
-
L-Ile:
typically appears at ~36.5 ppm.[1] -
L-allo-Ile:
shifts upfield/downfield (context dependent, usually distinct by ~1-2 ppm). -
Coupling Constant (
): L-Ile typically shows Hz (gauche), while allo-Ile may show distinct coupling due to altered rotamer populations.
-
Protocol 2: Synthesis of allo-Ile Peptides
Reagents: Fmoc-L-allo-Ile-OH (commercially available, though often expensive). Resin: Wang or Rink Amide.[1]
-
Coupling: Use DIC/Oxyma Pure (1:1 eq) for 60 mins at room temperature. Note: allo-Ile is sterically hindered at the
-carbon, similar to Valine.[1] Double coupling is recommended. -
Monitoring: Use the Kaiser test. If incomplete, perform a second coupling with HATU/HOAt.[1]
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.
-
Purification (Critical):
Visualizations
Diagram 1: Stereochemical Impact on Receptor Binding
This diagram illustrates why the "allo" form might fail to bind (Clash) or bind differently (Fit) compared to the canonical form.
Caption: Schematic comparison of L-Ile vs L-allo-Ile interacting with a stereospecific receptor pocket.
Diagram 2: Teixobactin Analog Workflow
The logic flow used to determine that the hydrophobic scaffold (Ile/allo-Ile) was sufficient to replace the rare allo-enduracididine.
Caption: Decision tree for replacing rare allo-enduracididine with Ile/Leu in Teixobactin development.
References
-
Ling, L. L., et al. (2015).[1] A new antibiotic kills pathogens without detectable resistance.[1] Nature.[1] Link
-
Parmar, A., et al. (2016).[1] Teixobactin analogues reveal enduracididine to be non-essential for highly potent antibacterial activity and lipid II binding.[1] Chemical Science. Link
-
Mijiddorj, B., et al. (2018).[1][2] The role of D-allo-isoleucine in the deposition of the anti-leishmania peptide bombinin H4.[1][2] Biochimica et Biophysica Acta (BBA).[1] Link
-
Anderson, Z. J., et al. (2017).[1][3] NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry.[1][3][4] Organic & Biomolecular Chemistry. Link
-
Gao, Y., et al. (2024).[1] A λ-dynamics investigation of insulin Wakayama and other A3 variant binding affinities. bioRxiv.[1] Link
Sources
Technical Assessment & Comparison Guide: H-Allo-Ile-OtBu.HCl
Content Type: Technical Comparison & Characterization Guide Subject: H-Allo-Ile-OtBu.HCl (CAS: 69320-89-4) Audience: Synthetic Chemists, Analytical Scientists, and Peptide Engineers
Executive Summary: The Stereochemical Advantage
H-Allo-Ile-OtBu.HCl (L-Allo-Isoleucine tert-butyl ester hydrochloride) is a specialized amino acid building block used primarily in Solid Phase Peptide Synthesis (SPPS) and medicinal chemistry. Unlike the canonical L-Isoleucine (
This subtle inversion creates significant conformational rigidity in peptide backbones, often used to map receptor binding pockets or improve metabolic stability against proteases. However, its isobaric nature with standard Isoleucine makes analytical differentiation critical. This guide outlines the definitive NMR and Mass Spectrometry workflows to validate this compound against its alternatives.
Critical Comparison: Allo-Ile vs. Canonical Ile
The primary challenge in working with H-Allo-Ile-OtBu.HCl is distinguishing it from its diastereomer, H-Ile-OtBu.HCl. While they share identical molecular weights and similar solubilities, their spectroscopic signatures differ due to the spatial arrangement of the side chain.
Comparative Data Matrix
| Feature | H-Allo-Ile-OtBu.HCl | H-Ile-OtBu.HCl (Alternative) | Significance |
| Stereochemistry | ( | ( | Determines peptide secondary structure. |
| Molecular Weight | 223.74 Da | 223.74 Da | Isobaric: MS cannot distinguish alone. |
| Typically Downfield (> 4.3 ppm) | Typically Upfield (< 4.1 ppm) | Primary diagnostic filter. | |
| Typically Upfield (< 57 ppm) | Typically Downfield (> 57 ppm) | Secondary confirmation. | |
| Solubility | High (MeOH, DMSO, Water) | High (MeOH, DMSO, Water) | Similar handling in synthesis. |
| Acid Stability | Labile (OtBu removed by TFA) | Labile (OtBu removed by TFA) | Orthogonal to Fmoc/Cbz strategies. |
*Note: Exact shifts depend on solvent (DMSO-d6 vs
Nuclear Magnetic Resonance (NMR) Characterization
NMR is the gold standard for validating H-Allo-Ile-OtBu.HCl. The inversion at C3 alters the magnetic environment of the
Diagnostic Logic: The Coupling
The coupling constant between the
-
Allo-Ile: The side chain adopts a conformation where
and often display a distinct coupling constant (typically larger, ~8-9 Hz, or distinct multiplet patterns depending on rotamer population) compared to Ile. -
Chemical Shift Anisotropy: The
-methyl group in Allo-Ile is spatially closer to the carbonyl oxygen in certain rotamers, shifting the -CH3 signal relative to the canonical Ile.
Experimental Protocol: NMR Validation
Objective: Confirm diastereomeric purity (>95%
-
Sample Preparation:
-
Dissolve 10–15 mg of H-Allo-Ile-OtBu.HCl in 600
L of DMSO-d6 . -
Why DMSO? It prevents rapid exchange of the ammonium protons (
), allowing observation of the amine signals, and provides better separation of signals than .
-
-
Acquisition:
-
Run
H NMR (min 400 MHz, preferably 600 MHz). -
Number of scans: 16–32.
-
Temperature: 298 K.
-
-
Analysis Checklist:
-
t-Butyl Singlet: Look for a sharp singlet (~9H) around 1.4–1.5 ppm.
- -Proton: Locate the doublet/multiplet at ~3.8–4.0 ppm. Compare with a reference standard of H-Ile-OtBu.HCl. If the sample is Allo, this peak should shift noticeably (often downfield).
-
Ammonium Protons: Broad singlet/multiplet at ~8.5 ppm (integrating to 3H).
-
Mass Spectrometry (MS) Data[1][2][3]
While MS cannot distinguish stereoisomers directly, it is essential for confirming the integrity of the ester protection (OtBu) and the absence of hydrolysis products (free acid).
Fragmentation Pathway (ESI-MS)
In Electrospray Ionization (ESI), the molecule typically ionizes as
-
Parent Ion: m/z 188.16 (Free base)
Observed as 188.2 ( ). -
Common Fragment: Loss of the tert-butyl group is the primary fragmentation pathway.
- (Amino acid free acid).
Experimental Protocol: MS Identity Check
Objective: Confirm MW and ester stability.
-
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Injection: Direct infusion or LC-MS (C18 column).
-
Ionization: ESI Positive Mode.
-
Criteria:
-
Dominant peak at m/z 188.2 .
-
Minimal/No peak at m/z 132.2 (indicates premature hydrolysis of the ester).
-
Analytical Workflow Visualization
The following diagram illustrates the decision logic required to validate H-Allo-Ile-OtBu.HCl, distinguishing it from impurities and isomers.
Figure 1: Analytical decision tree for validating Allo-Isoleucine derivatives. Note that NMR is the critical "gatekeeper" step for stereochemical verification.
Structural Logic
To understand the NMR differences, one must visualize the stereocenter inversion.
Figure 2: Structural connectivity highlighting the C-beta inversion responsible for the unique NMR signature of Allo-Ile.
References
-
Anderson, Z. J., et al. (2017).[1][2] "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry. Available at: [Link]
-
Rapid Novor. (2021). "Isoleucine and Leucine Determination (Isobaric Differentiation)." Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 69320-89-4 (H-Ile-OtBu.HCl derivatives)." Available at: [Link]
Sources
Analytical Validation of Peptides Containing Allo-Isoleucine: A Publish Comparison Guide
Part 1: The Analytical Challenge & Regulatory Landscape[1]
The "Isobaric Nightmare" In peptide therapeutics, the distinction between Isoleucine (Ile), Leucine (Leu), and Allo-Isoleucine (Allo-Ile) represents one of the most persistent challenges in analytical chemistry. These amino acids are isobaric (monoisotopic mass: 113.08406 Da), meaning high-resolution mass spectrometry (HRMS) alone cannot distinguish them.
-
Isoleucine (Ile): (2S, 3S)-2-amino-3-methylpentanoic acid.
-
Allo-Isoleucine (Allo-Ile): (2S, 3R)-2-amino-3-methylpentanoic acid. A diastereomer of Ile.[1][2][3][4]
-
Leucine (Leu): Structural isomer.
Why It Matters: Allo-Ile is a common impurity arising from racemization during Fmoc-Ile-OH coupling or present in low-quality raw materials. Under FDA ANDA Guidance for Synthetic Peptides , any peptide-related impurity exceeding 0.10% of the drug substance must be identified and characterized.[5] Failure to resolve Allo-Ile-containing variants from the main peak results in a "purity" value that is artificially high, potentially masking a critical quality attribute (CQA) that could affect bioactivity or immunogenicity.
Part 2: Comparative Analysis of Analytical Techniques
This section compares three distinct methodologies for validating Allo-Ile content: Optimized RP-UHPLC (Intact) , Marfey’s Analysis (Hydrolysate) , and Advanced MS/MS (Sequencing) .
Table 1: Method Performance Matrix
| Feature | Method A: Optimized RP-UHPLC | Method B: Marfey’s Analysis (FDAA) | Method C: MS3 Fragmentation (Orbitrap) |
| Scope | Intact Peptide (Impurity Profiling) | Total Amino Acid Composition (Hydrolysate) | Sequence Positioning |
| Resolution Mechanism | Secondary structure/Hydrophobicity differences | Diastereomeric derivatization of free AA | Side-chain specific fragmentation ( |
| Sensitivity | High (UV/MS compatible) | Very High (UV 340nm / MS) | Medium (Requires high abundance) |
| Throughput | High (15-30 min run) | Low (24h hydrolysis + derivatization) | Medium (Data analysis heavy) |
| Key Limitation | May not resolve all positional isomers | Destroys peptide; loses sequence context | Expensive instrumentation; complex data |
| Validation Status | Primary Release Method | Gold Standard for AA Purity | Characterization Only |
Part 3: Deep Dive & Experimental Protocols
Strategy A: The "Direct" Approach (Intact Peptide Separation)
Best for: Routine QC and Impurity Release Testing.
Standard C18 gradients often fail to separate Allo-Ile impurities because the hydrophobicity change is negligible. Success requires exploiting steric selectivity .
Protocol:
-
Column Selection: Use a column with high steric selectivity, such as a Phenyl-Hexyl or a C18 with high carbon load (e.g., Waters CORTECS C18 or Agilent ZORBAX Eclipse Plus C18).
-
Temperature Control (The Critical Variable): Unlike standard peptides where high temperature (
) improves peak shape, diastereomers often resolve better at lower temperatures ( ) . The rigid stationary phase at lower temperatures maximizes the steric discrimination between the erythro (Ile) and threo (Allo-Ile) side chains. -
Mobile Phase: Use Perchlorate or TFA buffers (0.1%) to ion-pair and rigidify the peptide structure, enhancing differential interaction with the stationary phase.
Strategy B: The "Gold Standard" (Marfey’s Analysis)
Best for: Raw Material Qualification and Total Composition Verification.
This method hydrolyzes the peptide and derivatizes the free amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) , also known as Marfey's Reagent. This converts the difficult-to-separate enantiomers/diastereomers into easily separable diastereomeric pairs.
Step-by-Step Validated Protocol:
-
Hydrolysis:
-
Dissolve 100
g peptide in 200 L 6 M HCl. -
Incubate at
for 24 hours (sealed glass vial, flushed). -
Evaporate to dryness (SpeedVac).
-
-
Derivatization:
-
Resuspend residue in 100
L water. -
Add 200
L 1% L-FDAA in acetone. -
Add 40
L 1 M (pH buffer). -
Incubate at
for 1 hour. -
Quench with 20
L 2 M HCl.
-
-
LC Separation:
-
Result: L-Ile-L-FDAA elutes significantly earlier than L-Allo-Ile-L-FDAA.
Strategy C: Advanced MS Sequencing (Differentiation by Fragmentation)
Best for: Proving the position of the impurity.
Standard CID (Collision Induced Dissociation) produces
-
Isoleucine: Generates a specific loss of 29 Da (ethyl group) from the side chain.
-
Leucine: Generates a loss of 43 Da (isopropyl group).
-
Allo-Ile: Produces a fragmentation pattern similar to Ile but often with different relative intensities in Energy-Resolved MS graphs.
Part 4: Visualizations
Diagram 1: The Isomer Challenge & Decision Tree
This diagram illustrates the structural differences and guides the researcher to the correct method based on their analytical goal.
Caption: Decision tree for selecting the appropriate analytical workflow based on sample state (intact vs. hydrolysate) and data requirements.
Diagram 2: Marfey's Derivatization Mechanism
This diagram details the chemical transformation that enables separation.
Caption: Marfey's reaction converts enantiomers/diastereomers into diastereomeric pairs with distinct hydrophobicities, enabling C18 separation.
Part 5: Validation Parameters (Self-Validating System)
To ensure Trustworthiness , the method must pass specific validation criteria derived from ICH Q2(R1).
-
Specificity:
-
Requirement: Baseline separation (
) between the Allo-Ile containing peptide and the native Ile peptide. -
Test: Spike the native peptide with 0.5% Allo-Ile variant. Ensure the impurity peak is resolved and free of matrix interference.
-
-
Limit of Quantitation (LOQ):
-
Requirement: Signal-to-Noise ratio
. -
Target: Must be able to quantify at 0.05% to support the 0.10% reporting threshold.
-
-
Linearity:
-
Range: From LOQ (0.05%) to 120% of the specification limit (e.g., 0.6% if limit is 0.5%).
-
Correlation Coefficient (
): .
-
References
-
US Food and Drug Administration (FDA). (2021).[8] ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]
-
SIELC Technologies. HPLC Separation of Allo-isoleucine and Isoleucine. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][4][6][9][10][11][12] [Link]
-
Xiao, Y., et al. (2016).[13] Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry. [Link]
-
D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. sielc.com [sielc.com]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expanding the utility of Marfey's analysis by using HPLC-SPE-NMR to determine the Cβ configuration of threonine and isoleucine residues in natural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Beyond the C18: A Comparative Guide to Assessing Synthetic Peptide Purity via HPLC and Orthogonal Methods
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist Estimated Reading Time: 12 Minutes
Introduction: The "Dirty" Reality of Synthetic Peptides
In the realm of drug development, "purity" is not merely a percentage; it is a risk assessment. Unlike recombinant proteins, synthetic peptides produced via Solid Phase Peptide Synthesis (SPPS) are prone to a specific family of impurities: deletion sequences (missing one amino acid), diastereomers (racemization), and protecting group adducts.
Standard Reversed-Phase HPLC (RP-HPLC) with a C18 column and a steep gradient often fails to resolve these "critical pairs"—impurities that elute dangerously close to the main peak. Relying on a single generic method can lead to a false sense of security, where a peak looks pure by UV (214 nm) but hides significant contamination.
This guide compares the industry-standard RP-HPLC approach against modern alternatives (UHPLC, HILIC) and mobile phase modifiers, providing the data-driven insights necessary to build a self-validating purity assessment workflow.
Comparative Analysis: Separation Architectures
Comparison 1: HPLC vs. UHPLC
The most immediate upgrade to purity assessment is the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC).
| Feature | Standard HPLC | UHPLC (Alternative) | Impact on Purity Assessment |
| Particle Size | 3.5 – 5.0 µm | 1.7 – 2.0 µm | Smaller particles reduce eddy diffusion, significantly increasing theoretical plates ( |
| Backpressure | < 400 bar (6,000 psi) | > 1,000 bar (15,000 psi) | Allows higher flow rates without losing efficiency. |
| Peak Capacity ( | ~200 | > 400 | Critical: UHPLC can resolve twice as many peaks in the same runtime, revealing hidden impurities. |
| Resolution ( | Baseline (Reference) | +30–50% Improvement | Sharpens peaks, separating deletion sequences (n-1) from the full-length peptide. |
Scientist’s Verdict: For crude peptide analysis, standard HPLC is sufficient. However, for Final QC and Release , UHPLC is the superior choice. The increased peak capacity is the only reliable way to separate des-Ala or des-Gly impurities which often co-elute on standard porous C18 columns [1].
Comparison 2: Mobile Phase Modifiers (The MS Compatibility Dilemma)
The choice of ion-pairing reagent dictates your ability to see the "whole picture" (Mass Spec) versus the "pretty picture" (Sharp UV Peaks).
| Modifier | Role | UV Peak Shape | MS Signal Suppression | Recommendation |
| TFA (0.1%) | Strong Ion-Pairing | Excellent (Sharp, symmetrical) | High (>90% suppression) | Use for UV-only purity quantification. |
| Formic Acid (0.1%) | Weak Ion-Pairing | Poor (Broad, tailing peaks) | Low (High Sensitivity) | Use for qualitative ID (LC-MS) only. |
| DFA (0.1%) | Hybrid | Good (Acceptable symmetry) | Moderate (~30-50% suppression) | Best Compromise for LC-UV-MS workflows [2]. |
Experimental Insight: When assessing purity, TFA (Trifluoroacetic Acid) remains the gold standard for UV detection because it masks silanol interactions, preventing peak tailing. However, if you rely on Mass Spectrometry to identify impurities, TFA adducts will suppress ionization.
-
Alternative: Use Difluoroacetic Acid (DFA) or a "TFA-Fix" method (using Propionic acid/Isopropanol post-column) to regain MS sensitivity without sacrificing chromatographic resolution [3].
Orthogonal Selectivity: When C18 Fails
Hydrophobicity is not the only property of a peptide. For highly polar (hydrophilic) peptides or those with complex glycosylation, RP-HPLC often results in elution at the void volume (
The Alternative: HILIC (Hydrophilic Interaction Liquid Chromatography)
HILIC provides orthogonal selectivity to RP-HPLC.[1] While RP-HPLC separates based on hydrophobicity, HILIC separates based on polarity/hydrophilicity.[1]
-
Mechanism: Partitioning of the peptide into a water-enriched layer on the surface of a polar stationary phase (e.g., Amide or Bare Silica).
-
Elution Order: Reversed compared to C18. Hydrophilic impurities elute later.
-
Application: Essential for assessing purity of Glycopeptides and very short, polar sequences (e.g., di-/tri-peptides).
Data Comparison: Resolution of Hydrophilic Impurities
| Method | Retention of Polar Peptide | Resolution of Glycated Variants | Suitability |
| RP-HPLC (C18) | Weak ( | Poor (Co-elution) | General Peptides |
| HILIC (Amide) | Strong ( | High | Polar/Glyco-Peptides |
Visualizing the Decision Logic
To ensure scientific integrity, one must choose the correct mode based on the peptide's physicochemical properties.
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on peptide hydrophobicity and resolution requirements.
The "Self-Validating" Protocol
Step 1: System Suitability Testing (SST)
Before injecting the sample, verify the system using a standard peptide mixture (e.g., Mant & Hodges Standard [4]).
-
Requirement: Peak asymmetry
between 0.8 – 1.2. -
Requirement: Retention time precision
RSD.
Step 2: The Scouting Run
Run a linear gradient from 5% to 60% Acetonitrile (ACN) over 20 minutes (Slope
-
Goal: Determine where the peptide elutes. Let's say it elutes at 25% B.
Step 3: The Focused Gradient (The Purity Engine)
To assess true purity, you must flatten the gradient around the elution point to maximize Resolution (
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in ACN.[2]
-
Gradient: 5% below elution point to 5% above, over 20 minutes.
-
Example: If elution is at 25% B, run gradient 20% B
30% B over 20 min. -
Slope:0.5% B/min (This shallow slope is critical for separating n-1 deletion sequences).
-
Step 4: Multi-Wavelength Detection
-
214 nm: Peptide bond absorption (Primary quantification).
-
280 nm: Aromatic side chains (Trp, Tyr).
-
Logic: If the Purity % at 214 nm differs significantly from 280 nm, you likely have a co-eluting non-peptide impurity or a truncated sequence missing an aromatic residue.
Experimental Workflow Diagram
Figure 2: The Focused Gradient workflow designed to maximize peak capacity and uncover hidden impurities.
References
-
Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Available at: [Link]
-
HPLC of Peptides and Proteins: Separation, Analysis, and Conformation. Mant, C. T., & Hodges, R. S.[3][4] (Eds.).[1][2][5][6][7][8] CRC Press. Available at: [Link]
Sources
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. renyi.hu [renyi.hu]
- 4. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. routledge.com [routledge.com]
- 6. High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Stability of Peptides with Allo-Isoleucine
Introduction: The Imperative for Enhanced Peptide Stability
For researchers, scientists, and drug development professionals, the therapeutic promise of peptides is often tempered by the significant challenge of their inherent instability. Peptides, while offering high specificity and a favorable safety profile, are susceptible to rapid degradation by proteases in biological systems. This proteolytic breakdown curtails their in vivo half-life, limiting their bioavailability and clinical efficacy. A key strategy to overcome this obstacle is the incorporation of non-canonical amino acids, which can sterically hinder enzymatic cleavage and enhance the peptide's structural resilience. This guide provides a detailed comparative analysis of the enzymatic stability of peptides containing allo-isoleucine versus their native L-isoleucine counterparts, supported by experimental data and comprehensive protocols.
The Subtle Distinction with a Significant Consequence: Allo-Isoleucine
Allo-isoleucine is a stereoisomer of L-isoleucine. Both are α-amino acids, but they differ in the stereochemical configuration at the β-carbon. This seemingly minor alteration in the three-dimensional arrangement of the side chain can profoundly influence the local peptide conformation and its interaction with proteolytic enzymes. Many proteases possess highly specific active sites that recognize the precise geometry of canonical L-amino acids. The introduction of an alternative stereoisomer like allo-isoleucine can create steric hindrance, impeding the peptide's ability to bind effectively to the enzyme's active site and thus reducing the rate of cleavage.[1]
Caption: Stereochemical difference between L-isoleucine and L-allo-isoleucine.
Comparative Experimental Analysis of Enzymatic Stability
To empirically determine the effect of allo-isoleucine on peptide stability, a comparative in vitro proteolytic degradation assay is performed. This involves incubating a model peptide and its allo-isoleucine-substituted analog with relevant proteases and monitoring the degradation over time.
Model Peptides
-
Peptide A (Control): A model peptide containing the natural L-isoleucine.
-
Peptide B (Test): An analogous peptide where L-isoleucine is replaced with L-allo-isoleucine.
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol provides a robust framework for assessing peptide stability. The choice of enzymes and specific conditions can be tailored to the research question.[2]
-
Peptide and Enzyme Preparation:
-
Synthesize and purify Peptide A and Peptide B to a high degree of purity (>95%), confirmed by analytical techniques such as HPLC and mass spectrometry.
-
Prepare stock solutions of the peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare stock solutions of proteases (e.g., trypsin, chymotrypsin, plasma) in their respective optimal buffers.
-
-
Incubation:
-
In a temperature-controlled environment (typically 37°C), combine the peptide solution with the protease solution at a defined enzyme-to-substrate ratio.
-
-
Time-Course Sampling:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching agent, such as a strong acid (e.g., trifluoroacetic acid) or an organic solvent.
-
-
Analytical Quantification:
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact peptide versus time and determine the peptide's half-life (t₁/₂) in the presence of the specific protease.
-
Caption: Workflow for the in vitro proteolytic stability assay.
Expected Results and Interpretation
The incorporation of allo-isoleucine is anticipated to confer enhanced stability against certain proteases. The degree of stabilization will depend on the specific protease and the position of the allo-isoleucine residue relative to the cleavage site.
| Peptide | Protease | Expected Half-Life (t₁/₂) | Rationale |
| Peptide A (Isoleucine) | Chymotrypsin | Shorter | Chymotrypsin recognizes large hydrophobic residues. The natural isoleucine conformation allows for efficient binding and cleavage. |
| Peptide B (Allo-Isoleucine) | Chymotrypsin | Longer | The altered stereochemistry of allo-isoleucine is expected to sterically hinder the peptide from fitting into the chymotrypsin active site, thus reducing the rate of proteolysis. |
| Peptide A (Isoleucine) | Trypsin | Long | Trypsin cleaves after basic residues (Lys, Arg). Isoleucine is not a primary recognition site, so high stability is expected. |
| Peptide B (Allo-Isoleucine) | Trypsin | Long | Similar to the control, as the modification is not at a trypsin cleavage site. |
Conclusion and Strategic Implications
The substitution of L-isoleucine with L-allo-isoleucine presents a potent and precise strategy for enhancing the enzymatic stability of therapeutic peptides. This targeted modification can significantly prolong a peptide's half-life in a proteolytic environment, a critical factor for improving its pharmacokinetic profile and overall therapeutic efficacy. The experimental framework provided herein allows for a systematic evaluation of this and other non-canonical amino acid substitutions, empowering researchers to rationally design more robust and effective peptide-based drugs. Future investigations should also assess the impact of such modifications on the peptide's biological activity to ensure that enhanced stability does not compromise its intended therapeutic function.
References
-
Advances in the stability challenges of bioactive peptides and improvement strategies. (2022). National Institutes of Health. Available at: [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). PubMed. Available at: [Link]
-
Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA). PubMed Central. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). ACS Publications. Available at: [Link]
-
A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. (2018). Royal Society of Chemistry. Available at: [Link]
-
Functional Properties of High-Pressure Assisted Enzymatic Tamarind Kernel Protein Hydrolysate and Foam-Mat Powder Characteristics as Affected by HPMC Concentration and Drying Temperature. (2024). MDPI. Available at: [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers in Microbiology. Available at: [Link]
-
Strategies for Improving Peptide Stability and Delivery. (2022). PubMed Central. Available at: [Link]
-
Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. (2014). PubMed. Available at: [Link]
-
Peptide bonds: Formation and cleavage. Khan Academy. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). PubMed Central. Available at: [Link]
-
Stability-indicating methods for peptide drug analysis. (2025). AMSbiopharma. Available at: [Link]
-
Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. (2016). ACS Publications. Available at: [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Publications. Available at: [Link]
-
Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. (2017). Royal Society of Chemistry. Available at: [Link]
-
Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024). PubMed Central. Available at: [Link]
-
Currently available techniques to assess peptide stability. (2021). ResearchGate. Available at: [Link]
-
Predicting peptide bond conformation using feature selection and the Naive Bayes approach. (2008). ResearchGate. Available at: [Link]
-
Proteolysis. Wikipedia. Available at: [Link]
Sources
- 1. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 2. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Structural Analysis of Peptides Containing Allo-Isoleucine: A Comparative Technical Guide
Audience: Researchers, Senior Scientists, and Drug Development Professionals. Scope: Structural differentiation of L-Isoleucine (Ile) and L-Allo-Isoleucine (allo-Ile) in synthetic and natural peptides.
Executive Summary: The Stereochemical Challenge
In peptide therapeutics, the presence of allo-isoleucine (allo-Ile) —a diastereomer of L-isoleucine—is a critical quality attribute (CQA). Unlike leucine/isoleucine isomerism, which involves constitutional isomers, allo-Ile differs from Ile only by the stereochemistry at the
-
L-Isoleucine: (2S, 3S)-2-amino-3-methylpentanoic acid.
-
L-Allo-Isoleucine: (2S, 3R)-2-amino-3-methylpentanoic acid.
Because they share identical mass (113.084 Da residue mass) and extremely similar physicochemical properties, standard Reverse Phase HPLC (RP-HPLC) with C18 columns often fails to resolve them. Furthermore, standard tandem mass spectrometry (MS/MS) fragmentation patterns are nearly identical. This guide compares three validated analytical workflows to detect and quantify allo-Ile: Marfey’s Derivatization (Hydrolysate) , Specialized Mixed-Mode LC-MS (Intact) , and NMR Spectroscopy .
Comparative Analysis of Analytical Architectures
Method A: Marfey’s Method (Chemical Derivatization)
Status: Gold Standard for Absolute Configuration. This method involves hydrolyzing the peptide and derivatizing the free amino acids with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[1] The resulting diastereomers exhibit significantly different hydrophobicities, allowing baseline separation on standard C18 columns.
-
Mechanism: FDAA reacts with the N-terminal amine. The interaction between the dinitrophenyl moiety and the side chain creates distinct solvophobic surfaces for the (L-Ala-L-Ile) and (L-Ala-L-allo-Ile) derivatives.
-
Pros: High resolution (
), works on standard equipment, definitive identification. -
Cons: Destructive (requires hydrolysis); cannot determine position of allo-Ile in a multi-Ile peptide without Edman degradation or multiple cycles.
Method B: Specialized LC-MS/MS (Intact Peptide Analysis)
Status: High-Throughput / Non-Destructive. Standard C18 columns rarely separate allo-Ile variants. However, Mixed-Mode Chromatography (combining hydrophobicity with ion-exchange) or Pentabromobenzyl (PBr) stationary phases have shown success.
-
Mechanism: PBr columns utilize
- interactions which are sensitive to the spatial arrangement of the methyl group on the -carbon. -
MS Detection: While mass is identical, high-energy Collision Induced Dissociation (CID) can sometimes reveal subtle differences in the abundance of specific fragment ions (e.g.,
69 vs 44), though this is instrument-dependent and often unreliable for quantification.[2] -
Pros: Preserves peptide structure; determines position if combined with site-specific fragmentation (EThcD).
-
Cons: Requires specialized columns; lower peak capacity than C18.
Method C: NMR Spectroscopy
Status: Structural Definitive / Low Sensitivity. NMR is the only method that directly observes the stereochemical environment without derivatization.
-
Mechanism: The
-methyl group of allo-Ile resonates at a distinct chemical shift compared to Ile due to the anisotropic effect of the carbonyl group in the different conformers. -
Pros: Non-destructive; provides 3D conformational data.
-
Cons: Low sensitivity (requires mg quantities); complex spectra for large peptides.
Performance Data Summary
| Feature | Marfey’s Method (FDAA) | Mixed-Mode LC-MS (PBr/Primesep) | NMR ( |
| Analyte State | Hydrolyzed Amino Acids | Intact Peptide | Intact Peptide |
| Resolution | High (Baseline) | Medium (Partial to Baseline) | High (Spectral Resolution) |
| LOD | Low (pmol range via UV/MS) | Very Low (fmol range via MS) | High ( |
| Throughput | Low (24h protocol) | High (20 min run) | Low (Acquisition time) |
| Differentiation | Retention Time shift | Retention Time shift | Chemical Shift ( |
| Primary Use | Impurity Profiling / QC | Screening / Pharmacokinetics | Structural Confirmation |
Experimental Protocols
Protocol 1: Advanced Marfey’s Analysis (Hydrolysate)
Validates total allo-Ile content.
Reagents: 6 M HCl, 1 M NaHCO
-
Hydrolysis: Dissolve 50
g peptide in 100 L 6 M HCl. Incubate at 110°C for 16–24 hours in a sealed glass vial (inert atmosphere). -
Evaporation: Dry sample completely under N
stream. -
Derivatization:
-
Resuspend residue in 100
L water. -
Add 20
L 1 M NaHCO . -
Add 40
L 1% FDAA (Marfey’s Reagent). -
Incubate at 40°C for 1 hour with shaking.
-
-
Quenching: Stop reaction with 20
L 1 M HCl. Dilute with 200 L 50% Acetonitrile. -
Analysis: Inject 10
L onto a C18 column (e.g., 150 x 2.1 mm, 1.7 m).-
Gradient: 10% to 60% B over 40 min (A: 0.1% Formic Acid/Water; B: Acetonitrile).
-
Detection: UV at 340 nm (max for DNP) or ESI-MS (
384 for Ile-FDAA). -
Result: L-Ile-FDAA elutes after L-allo-Ile-FDAA (typical elution order: L-L < L-D).
-
Protocol 2: NMR Differentiation
Validates stereochemistry in situ.
-
Sample Prep: Dissolve 2–5 mg peptide in 600
L D O or DMSO- . -
Acquisition: Acquire 1D
H NMR and 2D TOCSY (mixing time 80 ms). -
Analysis: Focus on the
-CH region (0.8 – 1.0 ppm).-
L-Ile:
-CH (triplet) and -CH (doublet) often overlap but show distinct TOCSY cross-peaks to -H. -
Allo-Ile: The
-CH doublet is typically shielded (shifted upfield) relative to L-Ile due to the gauche interaction in the side chain. -
Validation: Compare coupling constants (
). L-Ile 4-6 Hz; Allo-Ile 8-9 Hz (solvent dependent).
-
Decision Logic & Workflows
Workflow Visualization
The following diagram illustrates the decision process for selecting the appropriate analytical method based on the stage of drug development.
Caption: Decision tree for selecting the optimal analytical method based on sample constraints and data requirements.
Stereochemical Interaction Diagram
Understanding why separation is difficult requires visualizing the side chain.
Caption: Schematic representation of the stereochemical inversion at the Beta-carbon leading to differential interaction with chiral stationary phases.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Jiang, C., Arthur, C. J., & Gates, P. J. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry.[2][3][4] The Analyst, 145, 6632-6638.[3] Link
-
Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry.[5][6] Organic & Biomolecular Chemistry, 15, 8933-8938. Link
-
SIELC Technologies. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column. Application Note. Link
-
Nagata, Y., et al. (2023). Development of an enantioselective three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine.[7] Journal of Pharmaceutical and Biomedical Analysis Open, 2, 100013.[7] Link[7]
Sources
- 1. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
comparing solid-phase vs solution-phase for allo-isoleucine peptides
Comparison Guide: Solid-Phase vs. Solution-Phase Synthesis for Allo-Isoleucine Peptides
Executive Summary
For researchers engineering conformationally constrained peptides, allo-Isoleucine (allo-Ile) represents a critical tool for modulating receptor selectivity and proteolytic stability. However, its introduction presents a distinct synthetic challenge: the combination of
This guide objectively compares Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPPS) for integrating allo-Ile.
-
The Verdict: SPPS is the superior choice for discovery-phase synthesis (up to gram scale) due to faster cycle times and the ability to drive difficult couplings with large reagent excesses.
-
The Exception: SolPPS becomes necessary only at multi-kilogram GMP manufacturing scales or for specific convergent fragment condensations where intermediate purification is required to remove diastereomeric impurities.
The Allo-Isoleucine Challenge
Allo-isoleucine differs from naturally occurring L-isoleucine only by the stereochemistry at the
Key Synthetic Risks:
-
Steric Hindrance: The bulky ethyl group at the
-position shields the -amino group (during deprotection) and the activated carboxyl (during coupling), reducing reaction rates by 10–100x compared to Alanine. -
Racemization (Epimerization): Prolonged activation times required to overcome sterics increase the window for oxazolone formation, leading to loss of chiral integrity at the
-carbon. This results in a mix of allo-Ile and L-Ile diastereomers, which are notoriously difficult to separate by HPLC.
Head-to-Head Comparison
The following data summarizes performance metrics for coupling Fmoc-allo-Ile-OH to a resin-bound secondary amine (difficult case) vs. a solution-phase amine.
| Feature | Solid-Phase (SPPS) | Solution-Phase (SolPPS) |
| Coupling Efficiency | High (>99%) | Moderate (85–95%) |
| Racemization Risk | Low (<1%) | High (2–5%) without optimization |
| Reaction Time | 1–2 Hours (Microwave) | 12–24 Hours |
| Purification | Filtration (Wash away reagents) | Extraction/Column Chromatography |
| Reagent Excess | 3–5 equivalents (Standard) | 1.0–1.2 equivalents (Cost control) |
| Scalability | Linear up to ~500g | Linear up to Tons |
| Cost (Discovery) | Low (Labor saving) | High (Labor intensive) |
Detailed Methodology & Protocols
A. Solid-Phase Peptide Synthesis (SPPS) Protocol
Best for: Rapid prototyping, library generation, and sequences <50 residues.
The Logic: SPPS allows us to use a massive excess of activated allo-Ile to drive the reaction to completion quickly, minimizing the time the activated species exists and thus reducing racemization.
Protocol: Microwave-Assisted Coupling of Fmoc-allo-Ile-OH
-
Resin Preparation: Use Rink Amide ProTide or ChemMatrix resin (0.5 mmol/g loading). These PEG-based resins swell better, allowing reagents to access sterically hindered sites.
-
Activation (The Critical Step):
-
Reagents: Fmoc-allo-Ile-OH (5.0 eq), HATU (4.9 eq), and DIEA (10 eq).
-
Why HATU? The aza-benzotriazole moiety accelerates coupling for hindered amino acids better than HBTU/PyBOP.
-
-
Coupling:
-
Dissolve amino acid and HATU in minimal DMF (0.2 M).
-
Add DIEA immediately before adding to the resin.
-
Microwave Irradiation: Heat to 75°C for 5 minutes . (Note: Do not exceed 75°C for Cys/His containing peptides to avoid side reactions, but allo-Ile is stable).
-
-
Washing: Wash with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure >99% coupling. If positive, re-couple using COMU/Oxyma .
B. Solution-Phase Peptide Synthesis (SolPPS) Protocol
Best for: Convergent synthesis of large fragments or GMP scale-up.
The Logic: In solution, we cannot use large excesses of expensive allo-Ile. We must use highly reactive but "safe" activated esters to ensure coupling occurs before epimerization, often at lower temperatures.
Protocol: Mixed Anhydride Method (Isobutyl Chloroformate)
-
Activation:
-
Dissolve Fmoc-allo-Ile-OH (1.1 eq) in dry THF/DCM under Nitrogen.
-
Cool to -15°C (Critical to suppress oxazolone formation).
-
Add N-Methylmorpholine (NMM) (1.1 eq).
-
Add Isobutyl Chloroformate (IBCF) (1.1 eq) dropwise. Stir for 15 min.
-
-
Coupling:
-
Add the amine component (peptide fragment) (1.0 eq) pre-dissolved in DCM/DMF.
-
Maintain -15°C for 1 hour, then allow to warm to Room Temp (RT) overnight.
-
-
Work-up:
-
Evaporate THF. Redissolve in EtOAc.
-
Wash with 5% NaHCO3, 1M KHSO4, and Brine.
-
Purification: Recrystallization is preferred; otherwise, Flash Chromatography is required to separate the diastereomers if racemization occurred.
-
Mechanistic Visualization
The following diagrams illustrate the workflow differences and the critical racemization pathway that must be controlled.
Figure 1: Comparative Workflows
Caption: SPPS relies on excess reagents and filtration for speed. SolPPS requires strict temperature control and purification steps to manage racemization.
Figure 2: The Racemization Danger Zone
This diagram details why allo-Ile is prone to losing its stereochemistry during activation.
Caption: Steric bulk slows direct coupling, allowing the activated amino acid to cyclize into an oxazolone, where base-catalyzed enolization scrambles the alpha-carbon stereochemistry.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses HATU/COMU efficiency for hindered amino acids). [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4][5][6][7] Chemical Reviews. (Detailed mechanisms of racemization and protection strategies). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: H-Allo-Ile-OtBu.HCl in Stereochemical Scanning & Peptide Engineering
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers Focus: Stereoselective synthesis, orthogonal protection strategies, and structure-activity relationship (SAR) optimization.
Executive Summary: The Stereochemical Scalpel
H-Allo-Ile-OtBu.HCl (L-Allo-isoleucine tert-butyl ester hydrochloride) is a specialized building block designed for high-precision peptide engineering. Unlike standard L-Isoleucine, which possesses a (2S, 3S) configuration, L-Allo-isoleucine features a (2S, 3R) stereocenter. This subtle inversion at the
This guide compares H-Allo-Ile-OtBu.HCl against standard alternatives (Methyl/Benzyl esters, L-Ile stereoisomers), demonstrating its superior utility in Solution Phase Fragment Assembly and Stereochemical Scanning (SAR studies).
Comparative Analysis: Performance & Alternatives
The "Stereo-Scan" Advantage
In drug design, replacing a natural amino acid with its diastereomer (e.g., L-Ile
| Feature | H-Allo-Ile-OtBu.HCl | H-Ile-OtBu.HCl (Standard) | H-Allo-Ile-OMe.HCl (Methyl Ester) |
| Stereochemistry | (2S, 3R) - Rare/Unnatural | (2S, 3S) - Natural | (2S, 3R) - Rare/Unnatural |
| Conformational Space | Restricts | Standard | Same as OtBu variant. |
| Deprotection Condition | Acidic (TFA) . Mild, non-racemizing. | Acidic (TFA). | Basic (LiOH/NaOH) . High risk of epimerization.[1] |
| Synthesis Utility | Ideal for Solution Phase C-terminal capping. | Standard building block. | Limited to robust sequences (base-stable). |
| Key Application | Teixobactin/Aureobasidin analogs ; Protease inhibitors. | General peptide synthesis.[1][2][3][4][5][6] | Low-cost, non-sensitive intermediates. |
Protection Group Superiority: OtBu vs. OMe
The choice of the tert-butyl (OtBu) ester over the methyl (OMe) ester is not merely a matter of convenience; it is a matter of chemical integrity, particularly for isoleucine derivatives which are prone to epimerization at the
-
The Problem with Methyl Esters: Removing a methyl ester requires saponification (e.g., LiOH in THF/Water). For sterically hindered amino acids like Allo-Ile, this reaction can be sluggish, requiring heat or stronger base, which promotes proton abstraction at the
-carbon and loss of chiral purity. -
The OtBu Solution: The tert-butyl group is cleaved by Trifluoroacetic Acid (TFA), a mechanism driven by carbocation stability. This occurs under acidic conditions where the
-proton is stable, preserving the critical (2S, 3R) stereochemistry.
Scientific Mechanism: Stereochemical Impact
The following diagram illustrates how the allo-configuration alters the spatial projection of the side chain compared to the natural isomer, influencing receptor fit.
Figure 1: Stereochemical inversion at the
Experimental Protocol: Solution Phase Coupling
This protocol describes the coupling of H-Allo-Ile-OtBu.HCl to an N-protected amino acid (e.g., Fmoc-Phe-OH). This is a standard workflow for creating dipeptide fragments for convergent synthesis (e.g., for Teixobactin analogs).
Reagents Required:
-
H-Allo-Ile-OtBu.HCl (1.0 equiv)
-
Fmoc-Amino Acid-OH (1.0 equiv)
-
HATU (1.1 equiv) - Coupling Reagent
-
HOAt (1.1 equiv) - Additive (optional, reduces racemization)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
DMF (Dimethylformamide) - Anhydrous
Step-by-Step Methodology:
-
Activation:
-
Dissolve the Fmoc-Amino Acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.
-
Add DIPEA (1.0 mmol) and stir at 0°C for 5 minutes. Note: Pre-activation ensures efficient carboxylate activation.
-
-
Coupling:
-
Add H-Allo-Ile-OtBu.HCl (1.0 mmol) to the reaction mixture.
-
Add the remaining DIPEA (2.0 mmol) dropwise. Crucial: The HCl salt requires neutralization to release the free amine.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
-
Work-up (Self-Validating Step):
-
Dilute with Ethyl Acetate (50 mL).
-
Wash sequentially with:
-
10% Citric Acid (removes unreacted amine/DIPEA).
-
Saturated NaHCO₃ (removes unreacted acid/HOBt).
-
Brine.
-
-
Dry over MgSO₄ and concentrate.
-
-
Validation:
-
NMR Check: Verify the presence of the tert-butyl singlet (~1.4 ppm, 9H) and the distinct doublet/multiplet of the allo-isoleucine
-methyl group. -
Chiral HPLC: Compare against an authentic L-Ile standard to confirm zero epimerization at the
-carbon.
-
Workflow: Stereochemical Scanning in Drug Discovery
The following diagram outlines how H-Allo-Ile-OtBu.HCl is integrated into a drug optimization campaign.
Figure 2: The "Stereo-Scanning" workflow. Replacing L-Ile with L-Allo-Ile probes the tolerance of the binding pocket to side-chain reorientation.
References
-
Teixobactin Synthesis & Stereochemistry
-
Stereochemical Differentiation (NMR)
-
Smith, A. B., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry. Link
- Context: Provides the analytical standards for distinguishing the product
-
-
Natural Product Synthesis (Taumycin)
-
Peptide Synthesis Methodologies
-
Albericio, F., & Tulla-Puche, J. (2008). The Role of Protecting Groups in Peptide Synthesis. CRC Press. Link
- Context: Authoritative source on the orthogonality of OtBu esters in Fmoc chemistry.
-
Sources
- 1. Total Synthesis of Feglymycin Using Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Endolides A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.unpad.ac.id [journals.unpad.ac.id]
- 5. Total synthesis of feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of teixobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0937705A2 - Process for preparing D-alloisoleucine and intermediates for preparation - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of H-Allo-Ile-OtBu.HCl for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the meticulous management of chemical reagents is paramount. This responsibility extends beyond the benchtop, encompassing the entire lifecycle of a chemical, including its proper disposal. This guide provides an in-depth, scientifically grounded protocol for the safe and compliant disposal of H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride), a common building block in peptide synthesis. By elucidating the principles behind these procedures, we aim to foster a culture of safety and environmental stewardship within the laboratory.
Understanding the Chemical Profile of H-Allo-Ile-OtBu.HCl
Before undertaking any disposal procedure, a thorough understanding of the subject chemical is essential. H-Allo-Ile-OtBu.HCl is a protected amino acid derivative. Its key structural features, the L-allo-isoleucine core, the tert-butyl ester protecting group, and the hydrochloride salt, dictate its chemical behavior and potential hazards.
-
L-allo-Isoleucine Core: The parent amino acid, L-isoleucine, is generally considered non-hazardous.[1]
-
tert-Butyl Ester Group: This group protects the carboxylic acid functionality. While relatively stable, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which would yield tert-butanol, a flammable alcohol.
-
Hydrochloride Salt: The presence of the hydrochloride salt indicates that the compound is the salt of a weak base (the amino acid ester) and a strong acid (hydrochloric acid). In solution, this can create a mildly acidic environment.
-
Skin and eye irritation: As with many fine organic chemicals in powder form.
-
Respiratory tract irritation: If the dust is inhaled.
Therefore, the disposal strategy must be approached with the professional diligence accorded to all laboratory chemicals, assuming a baseline of potential irritation and chemical reactivity.
The Disposal Protocol: A Step-by-Step, Risk-Managed Approach
The following protocol is designed to provide a clear, actionable workflow for the disposal of H-Allo-Ile-OtBu.HCl, from the point of generation to final collection.
Personal Protective Equipment (PPE): The Foundation of Laboratory Safety
Appropriate PPE is non-negotiable when handling any chemical, including for disposal.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Ensure they are inspected for integrity before use.
-
Body Protection: A full-length laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust, handling should be performed in a chemical fume hood.
Waste Characterization and Segregation: Preventing Hazardous Interactions
Proper waste segregation is a cornerstone of safe laboratory practice, preventing potentially dangerous chemical reactions.
-
Waste Classification: H-Allo-Ile-OtBu.HCl should be disposed of as hazardous chemical waste . It must not be discarded in the regular trash or poured down the drain.[2][3]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste, typically made of high-density polyethylene (HDPE).[3]
-
Incompatibility: Avoid mixing H-Allo-Ile-OtBu.HCl waste with strong bases or strong oxidizing agents.
Disposal Procedure for Solid Waste and Contaminated Materials
Solid H-Allo-Ile-OtBu.HCl Waste:
-
Transfer: Carefully transfer the solid waste into the designated hazardous waste container using a spatula or scoop. Minimize dust generation.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "H-Allo-Ile-OtBu.HCl (L-allo-Isoleucine tert-butyl ester hydrochloride)"
-
The primary hazard(s) (e.g., "Irritant")
-
The date of accumulation
-
The name and contact information of the generating laboratory/researcher
-
Contaminated Laboratory Supplies (e.g., weigh boats, gloves, pipette tips):
-
Collection: Place all disposable items that have come into contact with H-Allo-Ile-OtBu.HCl into a designated hazardous waste bag or container.
-
Labeling: Label the container as "Contaminated Solid Waste" and list "H-Allo-Ile-OtBu.HCl" as the contaminant.
Spill Management: Preparedness and Response
In the event of a spill, a calm and methodical response is crucial.
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, followed by a detergent), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department and your laboratory supervisor.
-
Restrict access to the spill area.
-
Follow the instructions of trained emergency response personnel.
-
Visualizing the Disposal Workflow
To aid in understanding the procedural flow, the following diagrams illustrate the key decision points and actions in the disposal process.
Caption: Decision tree for the disposal of H-Allo-Ile-OtBu.HCl waste.
Caption: Flowchart for responding to a spill of H-Allo-Ile-OtBu.HCl.
Data Summary Table
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to potential for irritation and reactivity. Avoids improper disposal in non-hazardous streams. |
| PPE | Safety goggles, nitrile gloves, lab coat | Protects against skin and eye contact with the chemical powder. |
| Container | Labeled, sealed, HDPE container | Ensures chemical compatibility and prevents leaks. Proper labeling is a regulatory requirement and informs waste handlers of the contents.[4] |
| Incompatibilities | Strong bases, strong oxidizing agents | To prevent potential hydrolysis of the ester or other uncontrolled chemical reactions. |
| Spill Cleanup | Absorb with inert material, collect for hazardous disposal | Prevents the spread of the chemical and ensures that all contaminated materials are disposed of properly. |
| Empty Containers | Triple rinse, deface label, dispose as regular trash | Renders the container non-hazardous. Check institutional policies as some may require collection of all empty chemical containers.[4][5] |
Conclusion: Upholding a Culture of Safety and Compliance
The proper disposal of H-Allo-Ile-OtBu.HCl is a critical aspect of responsible laboratory management. While this compound may not be acutely toxic, a cautious and informed approach to its waste management is essential for protecting laboratory personnel and the environment. Adherence to these guidelines, in conjunction with your institution's specific waste disposal protocols, will ensure a safe, compliant, and scientifically sound research environment.
References
-
Safety Data Sheet for L-Isoleucine. Carl Roth. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
